VTX-27
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2R)-2-[(2S)-4-[3-chloro-5-fluoro-6-(2H-pyrazolo[3,4-b]pyridin-3-yl)pyridin-2-yl]piperazin-2-yl]-3-methylbutan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24ClFN6O/c1-11(2)20(3,29)15-10-28(8-7-23-15)19-13(21)9-14(22)17(25-19)16-12-5-4-6-24-18(12)27-26-16/h4-6,9,11,15,23,29H,7-8,10H2,1-3H3,(H,24,26,27)/t15-,20+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXWARSZQGAFXJM-MGPUTAFESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)(C1CN(CCN1)C2=C(C=C(C(=N2)C3=C4C=CC=NC4=NN3)F)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@](C)([C@@H]1CN(CCN1)C2=C(C=C(C(=N2)C3=C4C=CC=NC4=NN3)F)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClFN6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Discovery of VTX-27, a Potent and Selective PKC Theta Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery and preclinical characterization of VTX-27, a potent and selective inhibitor of Protein Kinase C theta (PKCθ). This compound represents a significant advancement in the pursuit of targeted therapies for autoimmune and inflammatory diseases. This document details the quantitative data, experimental methodologies, and key signaling pathways involved in the development of this compound.
Introduction: PKC Theta as a Therapeutic Target
Protein Kinase C theta (PKCθ) is a member of the novel PKC subfamily of serine/threonine kinases, with expression predominantly found in T-lymphocytes, skeletal muscle, and platelets.[1][2] In T-cells, PKCθ plays a pivotal role in the signal transduction cascade initiated by the T-cell receptor (TCR) and the CD28 co-stimulatory receptor.[1] Upon T-cell activation, PKCθ is recruited to the immunological synapse, the interface between a T-cell and an antigen-presenting cell (APC).[1][3] This localization is crucial for its function in activating downstream signaling pathways that lead to the activation of key transcription factors, including Nuclear Factor kappa B (NF-κB), Activator Protein-1 (AP-1), and Nuclear Factor of Activated T-cells (NFAT).[2][3][4][5] These transcription factors are essential for productive T-cell activation, proliferation, and the production of cytokines like Interleukin-2 (IL-2).[2][3]
Given its central role in T-cell mediated immunity, selective inhibition of PKCθ is a promising therapeutic strategy for a range of autoimmune diseases and allograft rejection.[1][2] The goal is to modulate harmful inflammatory responses driven by effector T-cells while potentially sparing beneficial immune functions.
Discovery and Optimization of this compound
The discovery of potent and selective PKCθ inhibitors was initiated through a high-throughput screening (uHTS) campaign.[6] This effort led to the identification of a 2,4-diamino-5-nitropyrimidine scaffold as a promising starting point for potent and selective PKCθ inhibitors.[6] Subsequent structure-activity relationship (SAR) studies and optimization efforts focused on enhancing potency, selectivity, and pharmacokinetic properties, ultimately leading to the identification of this compound (also referred to as Compound 27).[6][7]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound, demonstrating its potency, selectivity, and favorable pharmacokinetic profile.
Table 1: In Vitro Potency and Selectivity of this compound
| Target Kinase | Inhibition Constant (Ki) | Selectivity Fold (vs. PKCθ) |
| PKCθ | 0.08 nM [7][8][9][10][11] | - |
| PKCδ | 16 nM[7][8][9][10][11] | 200x[9] |
| Classical PKC Isoforms (α, βI) | >1000-fold (except PKCβI, 200-fold)[9] | >1000x |
| Atypical PKC Isoforms | >10000-fold[9] | >10000x |
Data compiled from multiple sources indicating high potency for PKCθ and significant selectivity against other PKC isoforms.
Table 2: Preclinical Pharmacokinetic Profile of this compound in an Animal Model
| Parameter | Value |
| Clearance | 7 mL min⁻¹ kg⁻¹[9] |
| Half-life (t₁/₂) | 4.7 hours[9] |
| Oral Bioavailability (F) | 65%[9] |
| Max Concentration (Cmax) at 25 mg/kg | 700 ng/mL[9] |
This data highlights the excellent pharmacokinetic properties of this compound, including low clearance, a long half-life, and good oral bioavailability, making it a suitable candidate for in vivo studies.
Table 3: In Vivo Efficacy of this compound
| Study Type | Dosing | Effect |
| IL-2 Production Inhibition | Single oral doses of 6.25, 12.5, 25, and 50 mg/kg[9] | Potent, dose-dependent inhibition of IL-2 production[9] |
In vivo studies confirmed that the potent in vitro activity of this compound translates to a dose-dependent pharmacological effect in a relevant animal model.
Key Signaling Pathways and Discovery Workflow
The following diagrams, generated using the DOT language, visualize the critical signaling pathways involving PKCθ and the general workflow for the discovery of inhibitors like this compound.
Caption: PKC Theta Signaling Pathway in T-Cell Activation.
Caption: this compound Discovery and Optimization Workflow.
Detailed Experimental Protocols
The following sections provide detailed methodologies for the key experiments cited in the characterization of this compound.
Biochemical Kinase Assay (In Vitro)
Objective: To determine the inhibitory potency (Ki or IC50) of this compound against purified PKCθ and a panel of other kinases to assess selectivity.
General Protocol (based on common industry practices for kinase assays):
-
Reagents and Materials:
-
Purified, recombinant human PKCθ enzyme.
-
Kinase buffer (e.g., containing Tris-HCl, MgCl₂, DTT).
-
ATP (at or near the Km concentration for the enzyme).
-
A suitable substrate for PKCθ (e.g., a specific peptide).
-
This compound and other test compounds serially diluted in DMSO.
-
ADP-Glo™ Kinase Assay kit or similar technology to detect kinase activity.[12]
-
384-well microplates.
-
-
Procedure:
-
A solution of the PKCθ enzyme is prepared in kinase buffer.
-
The test compound (this compound) or DMSO (as a control) is added to the wells of a 384-well plate.[12]
-
The enzyme solution is then added to the wells containing the compound.[12]
-
The kinase reaction is initiated by adding a mixture of the substrate and ATP.[12]
-
The plate is incubated at room temperature for a defined period (e.g., 60 minutes) to allow the enzymatic reaction to proceed.[12]
-
The reaction is stopped by adding a solution containing EDTA or by proceeding directly to the detection step.
-
The amount of ADP produced, which is proportional to the kinase activity, is measured using a luminescence-based method such as the ADP-Glo™ assay.[12]
-
Luminescence is read using a plate reader.
-
-
Data Analysis:
-
The percentage of inhibition for each compound concentration is calculated relative to the DMSO control.
-
IC50 values are determined by fitting the concentration-response data to a four-parameter logistic equation.
-
Ki values can be calculated from the IC50 values using the Cheng-Prusoff equation if the ATP concentration and its Km are known.
-
Caption: Experimental Workflow for a Biochemical Kinase Assay.
Cell-Based Assays for T-Cell Activation
Objective: To evaluate the functional activity of this compound in a cellular context by measuring its ability to inhibit T-cell activation, typically by quantifying IL-2 production.
General Protocol (based on common T-cell activation assays):
-
Cell Culture:
-
Use a human T-cell line (e.g., Jurkat) or primary human T-cells isolated from peripheral blood mononuclear cells (PBMCs).
-
Culture cells in appropriate media (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics.
-
-
Procedure:
-
Plate the T-cells in 96-well plates.
-
Pre-incubate the cells with various concentrations of this compound or DMSO (vehicle control) for a specified time.
-
Stimulate the T-cells to induce activation. This is commonly done using a combination of anti-CD3 and anti-CD28 antibodies, or with phorbol 12-myristate 13-acetate (PMA) and ionomycin.
-
Incubate the stimulated cells for a period sufficient for cytokine production (e.g., 24 hours).
-
After incubation, collect the cell culture supernatants.
-
-
IL-2 Quantification:
-
Measure the concentration of IL-2 in the supernatants using a commercially available ELISA (Enzyme-Linked Immunosorbent Assay) kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of IL-2 production for each concentration of this compound compared to the stimulated vehicle control.
-
Determine the EC50 value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
-
In Vivo Animal Studies
Objective: To assess the pharmacokinetic properties and in vivo efficacy of this compound in a relevant animal model.
General Protocol (example for a rodent model):
-
Animals:
-
Use a suitable strain of mice (e.g., C57BL/6) or rats.[13] All animal procedures should be conducted in accordance with approved animal care and use guidelines.
-
-
Pharmacokinetic (PK) Study:
-
Administer a single dose of this compound to a cohort of animals, either intravenously (IV) and/or orally (PO).
-
Collect blood samples at multiple time points after dosing.
-
Process the blood to obtain plasma.
-
Quantify the concentration of this compound in the plasma samples using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Calculate key PK parameters including clearance, half-life, volume of distribution, Cmax, Tmax, and oral bioavailability.
-
-
In Vivo Efficacy Study (e.g., Inhibition of IL-2 Production):
-
Dose animals orally with this compound at various dose levels (e.g., 6.25, 12.5, 25, 50 mg/kg) or with a vehicle control.[9]
-
At a specified time after dosing (e.g., corresponding to Tmax), administer a T-cell stimulant (e.g., anti-CD3 antibody).
-
Collect blood samples at a time point corresponding to peak cytokine production.
-
Measure the levels of IL-2 in the plasma or serum using ELISA.
-
Determine the dose-dependent inhibition of IL-2 production.
-
Conclusion
This compound is a novel, potent, and selective inhibitor of PKCθ discovered through a systematic drug discovery process. Its high affinity for the target enzyme, excellent selectivity against other kinases, and favorable drug-like properties, including good oral bioavailability, have been demonstrated through a series of in vitro and in vivo experiments. The data presented in this guide underscore the potential of this compound as a therapeutic agent for the treatment of T-cell-mediated autoimmune and inflammatory diseases. Further clinical development will be necessary to establish its safety and efficacy in human patients.
References
- 1. Frontiers | PKC-theta-mediated signal delivery from the TCR/CD28 surface receptors [frontiersin.org]
- 2. PKC-θ is a drug target for prevention of T cell-mediated autoimmunity and allograft rejection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PKC-θ and the immunological synapse: mechanisms and implications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | PKC-theta in regulatory and effector T-cell functions [frontiersin.org]
- 6. Discovery of potent and selective PKC-theta inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound - Nordic Biosite [nordicbiosite.com]
- 8. selleckchem.com [selleckchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. invivochem.net [invivochem.net]
- 11. selleckchem.com [selleckchem.com]
- 12. promega.com [promega.com]
- 13. selleckchem.com [selleckchem.com]
VTX-27: A Technical Guide to its Function as a Selective PKCθ Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
VTX-27 is a potent and highly selective small molecule inhibitor of Protein Kinase C theta (PKCθ), a key enzyme in the T-cell receptor (TCR) signaling cascade. Its primary function is the modulation of T-cell activation and proliferation, making it a significant area of investigation for autoimmune and inflammatory diseases. This technical guide provides a comprehensive overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of its role in cellular signaling pathways.
Introduction to this compound and its Target: PKCθ
This compound, also identified as Compound 27, is a pyrazolopyrimidine-based inhibitor developed to target Protein Kinase C theta (PKCθ) with high affinity and selectivity. PKCθ is a member of the novel PKC subfamily of serine/threonine kinases, predominantly expressed in T-lymphocytes and skeletal muscle. In T-cells, PKCθ plays a crucial role in transducing signals from the T-cell receptor (TCR) and the CD28 co-receptor, which are essential for T-cell activation, proliferation, and cytokine release. Due to its central role in T-cell-mediated immunity, PKCθ has emerged as a promising therapeutic target for a range of autoimmune and inflammatory conditions. This compound's mechanism of action is centered on its ability to competitively inhibit the ATP-binding site of PKCθ, thereby preventing the phosphorylation of downstream substrates and interrupting the signaling cascade that leads to T-cell activation.
Mechanism of Action: Inhibition of the PKCθ Signaling Pathway
Upon engagement of the T-cell receptor (TCR) with an antigen-presenting cell (APC), a signaling cascade is initiated, leading to the activation of phospholipase C-gamma 1 (PLCγ1). PLCγ1 cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into diacylglycerol (DAG) and inositol trisphosphate (IP3). DAG recruits PKCθ to the cell membrane, specifically to the immunological synapse, where it is activated.
Activated PKCθ then phosphorylates downstream targets, leading to the activation of key transcription factors, including:
-
NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells): PKCθ activates the IKK complex, which leads to the degradation of IκB and the subsequent translocation of NF-κB to the nucleus.
-
AP-1 (Activator Protein-1): PKCθ is involved in the activation of the MAP kinase cascade, which ultimately leads to the formation and activation of the AP-1 transcription factor.
-
NFAT (Nuclear Factor of Activated T-cells): While primarily activated by the calcium-calcineurin pathway, PKCθ can also contribute to the full activation of NFAT.
These transcription factors drive the expression of genes crucial for T-cell function, most notably Interleukin-2 (IL-2), a key cytokine for T-cell proliferation and differentiation.
This compound exerts its function by binding to the ATP-binding pocket of PKCθ, preventing the transfer of phosphate to its substrates. This inhibition effectively blocks the downstream signaling events, leading to a reduction in IL-2 production and suppression of T-cell activation and proliferation.
Caption: this compound inhibits PKCθ at the immunological synapse.
Quantitative Data
The inhibitory activity and selectivity of this compound have been characterized through various biochemical and cellular assays.
Table 1: Biochemical Inhibitory Activity of this compound
| Kinase Target | Inhibition Constant (Ki) (nM) |
| PKCθ | 0.08 |
| PKCδ | 16 |
| PKCα | >1000 |
| PKCβ | >1000 |
| PKCγ | >1000 |
| PKCε | >200 |
| PKCη | >1000 |
| PKCζ | >10000 |
Data compiled from publicly available vendor information.
Table 2: Cellular Activity of a Representative Vertex PKCθ Inhibitor
| Cell Type | Assay | Endpoint | IC50 (nM) |
| Human Peripheral Blood Mononuclear Cells (PBMCs) | T-cell Activation | IL-2 Production | 11 |
| Jurkat T-cells | T-cell Activation | IL-2 Production | 5 |
Data is representative of selective pyrazolopyrimidine PKCθ inhibitors from Vertex Pharmaceuticals.
Table 3: In Vivo Pharmacokinetic Properties of a Representative Vertex PKCθ Inhibitor in Rat
| Parameter | Value |
| Clearance (CL) | 7 mL/min/kg |
| Half-life (t1/2) | 4.7 hours |
| Oral Bioavailability (F) | 65% |
Data is representative of selective pyrazolopyrimidine PKCθ inhibitors from Vertex Pharmaceuticals.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the characterization of selective pyrazolopyrimidine PKCθ inhibitors.
PKCθ Enzyme Inhibition Assay (Biochemical)
This protocol describes a representative method for determining the inhibitory activity of compounds against PKCθ using a fluorescence polarization-based assay.
Objective: To determine the Ki of this compound for PKCθ.
Materials:
-
Recombinant human PKCθ enzyme
-
Fluorescently labeled PKCθ substrate peptide
-
ATP
-
Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)
-
This compound (or test compound) serially diluted in DMSO
-
384-well microplates
Procedure:
-
Prepare a reaction mixture containing the PKCθ enzyme and the fluorescently labeled substrate peptide in the assay buffer.
-
Add 1 µL of serially diluted this compound in DMSO to the wells of a 384-well plate.
-
Add 10 µL of the enzyme/substrate mixture to each well.
-
Incubate the plate at room temperature for 10 minutes.
-
Initiate the kinase reaction by adding 10 µL of ATP solution to each well. The final ATP concentration should be at its Km value for PKCθ.
-
Incubate the reaction at room temperature for 60 minutes.
-
Stop the reaction by adding a stop solution containing EDTA.
-
Measure the fluorescence polarization of each well using a suitable plate reader.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a four-parameter logistic equation.
-
Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.
Caption: Workflow for PKCθ enzyme inhibition assay.
IL-2 Production Assay in Human PBMCs (Cellular)
This protocol outlines a representative method for assessing the effect of this compound on T-cell activation by measuring IL-2 production in stimulated human peripheral blood mononuclear cells (PBMCs).
Objective: To determine the IC50 of this compound for the inhibition of IL-2 production in human PBMCs.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS)
-
Phytohemagglutinin (PHA) or anti-CD3/anti-CD28 antibodies
-
This compound (or test compound) serially diluted in DMSO
-
96-well cell culture plates
-
Human IL-2 ELISA kit
Procedure:
-
Isolate PBMCs from healthy human donor blood using Ficoll-Paque density gradient centrifugation.
-
Resuspend PBMCs in complete RPMI-1640 medium at a concentration of 1 x 10^6 cells/mL.
-
Plate 100 µL of the cell suspension into each well of a 96-well plate.
-
Add 1 µL of serially diluted this compound to the appropriate wells. The final DMSO concentration should be kept below 0.1%.
-
Pre-incubate the cells with the compound for 1 hour at 37°C in a 5% CO2 incubator.
-
Stimulate the cells by adding PHA (e.g., at 1 µg/mL) or a combination of anti-CD3 and anti-CD28 antibodies.
-
Incubate the plates for 24-48 hours at 37°C in a 5% CO2 incubator.
-
After incubation, centrifuge the plates and collect the supernatant.
-
Measure the concentration of IL-2 in the supernatant using a human IL-2 ELISA kit according to the manufacturer's instructions.
-
Calculate the percent inhibition of IL-2 production for each concentration of this compound and determine the IC50 value.
Caption: Workflow for IL-2 production assay in PBMCs.
Conclusion
This compound is a potent and selective inhibitor of PKCθ that effectively suppresses T-cell activation by blocking the TCR signaling pathway. Its high selectivity for PKCθ over other PKC isoforms suggests a favorable therapeutic window, potentially minimizing off-target effects. The data presented in this guide, along with the detailed experimental protocols, provide a solid foundation for further research and development of this compound and similar molecules as potential therapeutics for autoimmune and inflammatory diseases. The continued investigation into the precise role of PKCθ in various T-cell subsets and disease models will be crucial in fully elucidating the therapeutic potential of this class of inhibitors.
VTX2735: A Technical Overview of its Role as a Peripherally Restricted NLRP3 Inhibitor in Autoimmune and Autoinflammatory Disease Models
Disclaimer: This document focuses on VTX2735 , a selective NLRP3 inflammasome inhibitor developed by Ventyx Biosciences. Initial searches for "VTX-27" identified a different molecule, a PKCθ inhibitor. Given the context of autoimmune disease models and the extensive pipeline information available, it is presumed that the intended subject of this technical guide is VTX2735.
Introduction
Autoimmune and autoinflammatory diseases are characterized by a dysregulated immune response, leading to chronic inflammation and tissue damage. A key mediator in many of these conditions is the NOD-like receptor family pyrin domain-containing 3 (NLRP3) inflammasome. The NLRP3 inflammasome is a multi-protein complex that, upon activation by a wide array of danger signals, triggers the maturation and release of potent pro-inflammatory cytokines, interleukin-1β (IL-1β) and interleukin-18 (IL-18). VTX2735 is an orally bioavailable, potent, and selective small-molecule inhibitor of the NLRP3 inflammasome. By targeting NLRP3, VTX2735 represents a promising therapeutic strategy to quell the inflammatory cascade central to numerous autoimmune and autoinflammatory disorders. This guide provides a detailed overview of the preclinical and clinical data supporting the role of VTX2735 in disease models, its mechanism of action, and relevant experimental protocols.
Mechanism of Action: NLRP3 Inflammasome Inhibition
The activation of the NLRP3 inflammasome is a two-step process. The first step, "priming," involves the transcriptional upregulation of NLRP3 and pro-IL-1β, typically through NF-κB signaling initiated by stimuli like lipopolysaccharide (LPS). The second step, "activation," is triggered by a diverse set of stimuli, including pathogen-associated molecular patterns (PAMPs) and danger-associated molecular patterns (DAMPs), which lead to the assembly of the inflammasome complex. This complex consists of NLRP3, the adaptor protein ASC, and pro-caspase-1. The proximity of pro-caspase-1 molecules within the assembled complex facilitates its auto-cleavage and activation. Activated caspase-1 then cleaves pro-IL-1β and pro-IL-18 into their mature, secreted forms, which are potent mediators of inflammation. VTX2735 is designed to directly inhibit the NLRP3 protein, thereby preventing inflammasome assembly and the subsequent downstream inflammatory signaling.
Data Presentation: Preclinical and Clinical Findings
Quantitative data for VTX2735 has been reported in various in vitro assays, in vivo models of inflammation, and clinical trials. This information is summarized in the tables below.
Table 1: In Vitro and In Vivo Preclinical Efficacy of VTX2735
| Assay/Model | System | Endpoint | Result | Citation |
| In Vitro Potency | ||||
| NLRP3 Inhibition | Human Monocytes (wild-type NLRP3) | IC50 | 2 nM | [1] |
| NLRP3 Inhibition | CAPS Patients' Monocytes (mutant NLRP3) | IC50 | 14-166 nM | [1] |
| IL-1β Release | Human Whole Blood (LPS/ATP stimulated) | IC50 | 60 nM | [1] |
| In Vivo Efficacy | ||||
| IL-1β Release | Mouse Model (LPS/ATP challenge) | ED50 | 0.2 mg/kg | [1] |
| Inflammation | Gouty Rat Model | - | Active | [1] |
Table 2: Clinical Trial Data for VTX2735
| Trial Phase | Population | Key Findings | Citation |
| Phase 1 | Healthy Volunteers (n=72) | - Well-tolerated across all doses (up to 200 mg daily for 14 days).- All drug-related adverse events were mild.- Robust dose-related suppression of ex vivo LPS/ATP-mediated IL-1β release.- Reduction from baseline in high-sensitivity C-reactive protein (hsCRP). | [2][3][4][5][6] |
| Phase 2 | Cryopyrin-Associated Periodic Syndromes (CAPS) Patients (n=7, FCAS subset) | - Clinically meaningful improvements in disease activity.- 85% mean reduction in the Key Symptom Score during Treatment Period 1.- Reductions in inflammatory biomarkers.- Well-tolerated, all drug-related adverse events were mild. | [7] |
VTX2735 in Autoimmune Disease Models
While specific quantitative data for VTX2735 in classic autoimmune disease models like collagen-induced arthritis (CIA) for rheumatoid arthritis or experimental autoimmune encephalomyelitis (EAE) for multiple sclerosis are not publicly available, the therapeutic potential is strongly suggested by studies with other selective NLRP3 inhibitors, such as MCC950. These models demonstrate the critical role of the NLRP3 inflammasome in the pathology of these diseases.
-
Rheumatoid Arthritis (RA): In the CIA mouse model, NLRP3 inflammasome activation is highly correlated with disease severity, joint inflammation, and bone destruction. Treatment with the NLRP3 inhibitor MCC950 has been shown to significantly ameliorate arthritic symptoms and reduce cartilage erosion in this model.[8]
-
Multiple Sclerosis (MS): In the EAE mouse model, inhibiting the NLRP3 inflammasome with MCC950 has been demonstrated to lessen disease severity, reduce demyelination, and prevent neuronal damage.[9][10][11]
These findings provide a strong rationale for the development of VTX2735 for autoimmune conditions where NLRP3-mediated inflammation is a key driver.
Experimental Protocols
Detailed methodologies for key experiments are crucial for researchers. Below are representative protocols for in vivo autoimmune disease models where an NLRP3 inhibitor like VTX2735 could be evaluated.
Protocol 1: Collagen-Induced Arthritis (CIA) in Mice
This model is widely used to study the pathology of rheumatoid arthritis and to evaluate potential therapeutics.
-
Animals: DBA/1 mice (male, 8-10 weeks old) are typically used due to their high susceptibility to CIA.
-
Induction of Arthritis:
-
Primary Immunization (Day 0): Prepare an emulsion of bovine type II collagen (e.g., 2 mg/mL) in Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis (e.g., 4 mg/mL). Administer 100 µL of the emulsion intradermally at the base of the tail.
-
Booster Immunization (Day 21): Prepare an emulsion of bovine type II collagen (2 mg/mL) in Incomplete Freund's Adjuvant (IFA). Administer 100 µL of the emulsion intradermally at the base of the tail.
-
-
Therapeutic Intervention:
-
Begin treatment with the NLRP3 inhibitor (e.g., VTX2735) or vehicle control after the booster immunization, often around the first signs of arthritis onset (typically days 24-28).
-
Administration can be oral (e.g., daily gavage), which is suitable for an orally bioavailable compound like VTX2735.
-
-
Assessment of Arthritis:
-
Clinical Scoring: Monitor mice 3-4 times per week for signs of arthritis. Score each paw on a scale of 0-4 based on erythema and swelling (0=normal, 1=mild swelling/erythema of one digit, 2=moderate swelling/erythema of multiple digits, 3=severe swelling/erythema of the entire paw, 4=maximal swelling and ankylosis). The maximum score per mouse is 16.
-
Paw Thickness: Measure paw thickness using a digital caliper.
-
-
Endpoint Analysis (e.g., Day 42):
-
Histology: Collect joints for histological analysis to assess synovial inflammation, cartilage damage, and bone erosion.
-
Cytokine Measurement: Collect serum or tissue homogenates to measure levels of IL-1β and other inflammatory cytokines by ELISA.
-
Protocol 2: Experimental Autoimmune Encephalomyelitis (EAE) in Mice
This is the most commonly used animal model for multiple sclerosis.
-
Animals: C57BL/6 mice (female, 8-12 weeks old) are frequently used.
-
Induction of EAE:
-
Immunization (Day 0): Emulsify Myelin Oligodendrocyte Glycoprotein (MOG) peptide 35-55 in CFA containing Mycobacterium tuberculosis. Subcutaneously inject approximately 200 µL of the emulsion at two sites on the flank.
-
Pertussis Toxin Administration: Administer pertussis toxin (e.g., 200-300 ng) intraperitoneally on Day 0 and Day 2 post-immunization to facilitate the entry of immune cells into the central nervous system.
-
-
Therapeutic Intervention:
-
Treatment with the NLRP3 inhibitor (e.g., VTX2735) or vehicle can be prophylactic (starting at or before immunization) or therapeutic (starting at the onset of clinical signs).
-
Oral administration via gavage is a common route.
-
-
Assessment of EAE:
-
Clinical Scoring: Monitor mice daily for clinical signs of EAE on a scale of 0-5 (0=no signs, 1=limp tail, 2=hind limb weakness, 3=partial hind limb paralysis, 4=complete hind limb paralysis, 5=moribund).
-
Body Weight: Monitor body weight daily as weight loss is an indicator of disease severity.
-
-
-
Histology: Perfuse mice and collect spinal cord and brain tissue for histological analysis of immune cell infiltration and demyelination (e.g., using H&E and Luxol Fast Blue staining).
-
Flow Cytometry: Isolate mononuclear cells from the CNS to characterize immune cell populations (e.g., Th1, Th17 cells).
-
Cytokine Analysis: Measure cytokine levels in CNS tissue homogenates or from restimulated splenocytes.
-
References
- 1. ventyxbio.com [ventyxbio.com]
- 2. Ventyx Biosciences Announces Positive Topline Phase 1 Data for its Peripheral NLRP3 Inhibitor VTX2735 - BioSpace [biospace.com]
- 3. trialstat.com [trialstat.com]
- 4. Ventyx Biosciences Announces Positive Topline Phase 1 Data for its Peripheral NLRP3 Inhibitor [drug-dev.com]
- 5. Ventyx Biosciences Announces Positive Topline Phase 1 Data for its Peripheral NLRP3 Inhibitor VTX2735 – Ventyx Biosciences, Inc. [ir.ventyxbio.com]
- 6. Ventyx Biosciences Announces Positive Topline Phase 1 Data for its Peripheral NLRP3 Inhibitor VTX2735 – Ventyx Biosciences, Inc. [ir.ventyxbio.com]
- 7. Ventyx Biosciences Reports Clinical Data for its NLRP3 Inhibitor Portfolio and Provides Pipeline Updates at Virtual Investor Event - BioSpace [biospace.com]
- 8. NLRP3 inflammasome activation contributes to the pathogenesis of rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibiting the NLRP3 Inflammasome with MCC950 Alleviates Neurological Impairment in the Brain of EAE Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. transpharmation.com [transpharmation.com]
- 11. multiplesclerosisnewstoday.com [multiplesclerosisnewstoday.com]
An In-depth Technical Guide to the Interaction of Ventyx Biosciences' NLRP3 Inflammasome Inhibitors: VTX2735 and VTX3232
For Researchers, Scientists, and Drug Development Professionals
Abstract
The NLRP3 inflammasome is a critical component of the innate immune system, and its dysregulation is implicated in a wide range of inflammatory diseases. Ventyx Biosciences has developed a portfolio of novel, potent, and selective small molecule inhibitors of the NLRP3 inflammasome. This technical guide provides a comprehensive overview of two lead candidates, VTX2735, a peripherally restricted inhibitor, and VTX3232, a CNS-penetrant inhibitor. We will delve into their mechanism of action, present preclinical and clinical data in structured tables, provide detailed experimental protocols for key assays, and visualize the associated signaling pathways and experimental workflows using Graphviz diagrams. This document is intended to serve as a valuable resource for researchers and drug development professionals interested in the therapeutic potential of NLRP3 inflammasome inhibition.
Introduction to the NLRP3 Inflammasome
The NACHT, LRR, and PYD domains-containing protein 3 (NLRP3) inflammasome is a multi-protein complex that plays a pivotal role in the innate immune response. Upon activation by a variety of stimuli, including pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs), NLRP3 oligomerizes and recruits the adaptor protein ASC (apoptosis-associated speck-like protein containing a CARD). This leads to the activation of caspase-1, which in turn cleaves the pro-inflammatory cytokines pro-interleukin-1β (pro-IL-1β) and pro-interleukin-18 (pro-IL-18) into their mature, active forms.[1] Aberrant activation of the NLRP3 inflammasome is a key driver of pathology in numerous inflammatory conditions, making it a highly attractive therapeutic target.
Ventyx Biosciences is at the forefront of developing oral, selective NLRP3 inhibitors. This guide focuses on two of their clinical-stage molecules: VTX2735, designed for systemic inflammatory diseases, and VTX3232, which is CNS-penetrant and intended for neuroinflammatory and neurodegenerative disorders.
VTX2735: A Peripherally Restricted NLRP3 Inhibitor
VTX2735 is a novel, potent, and selective oral small-molecule inhibitor of NLRP3 designed to treat systemic inflammatory conditions by limiting its effects to the periphery.[2]
Mechanism of Action
VTX2735 potently and reversibly binds to the proximal Walker B motif of the NLRP3 protein. This interaction inhibits the ATPase activity of NLRP3, which is essential for its activation and the subsequent assembly of the inflammasome complex.[3] VTX2735 shows no inhibition of other inflammasomes, highlighting its selectivity.[3]
Quantitative Preclinical and Clinical Data
The following tables summarize the key quantitative data for VTX2735 from preclinical and clinical studies.
Table 1: VTX2735 In Vitro and In Vivo Potency
| Assay | System | IC50 / ED50 | Reference |
| NLRP3 Inhibition (wild-type) | Human Monocytes | 2 nM | [3] |
| NLRP3 Inhibition (CAPS variants) | CAPS Patients' Monocytes | 14-166 nM | [3] |
| IL-1β Release | Human Whole Blood Assay (LPS/ATP) | 60 nM | [3] |
| In Vivo Efficacy | Mice (LPS/ATP challenge) | 0.2 mg/kg | [3] |
Table 2: VTX2735 Phase 2a Clinical Trial in Cryopyrin-Associated Periodic Syndromes (CAPS)
| Indication | Number of Patients | Primary Outcome | Result | Reference |
| Familial Cold Autoinflammatory Syndrome (FCAS) | 7 | Mean reduction in Key Symptom Score | 85% | [4][5] |
VTX3232: A CNS-Penetrant NLRP3 Inhibitor
VTX3232 is an orally available, selective, and CNS-penetrant NLRP3 inhibitor developed for neuroinflammatory and neurodegenerative diseases, as well as cardiometabolic disorders.[2] Its ability to cross the blood-brain barrier allows it to target neuroinflammation directly.
Mechanism of Action
VTX3232 is a potent, low nanomolar inhibitor of the NLRP3 inflammasome. Molecular docking studies suggest that VTX3232 forms a hydrogen bond with Asp662 in a hydrophilic region of the NLRP3 protein, thereby disrupting its function.[6] This inhibition prevents the activation of caspase-1 and the subsequent maturation and release of IL-1β and IL-18.
Quantitative Preclinical and Clinical Data
The following tables summarize the key quantitative data for VTX3232 from preclinical and clinical studies.
Table 3: VTX3232 In Vitro Potency
| Assay | System | IC50 | Reference |
| NLRP3 Inhibition | Human Monocytes (LPS/ATP stimulated) | 7.1 nM | [7] |
| NLRP3 Inhibition | Human Microglia (BzATP stimulated) | 2.7 nM | [7] |
| IL-1β Release | Human Whole Blood | 15 nM | [1] |
Table 4: VTX3232 Phase 2a Clinical Trial in Early-Stage Parkinson's Disease
| Number of Patients | Treatment Duration | Key Outcomes | Results | Reference |
| 10 | 28 days | Change in MDS-UPDRS Scores | Part I: -2.4 (p=0.0118), Part II: -2.7 (p<0.01), Part III: (p<0.01) | [8][9] |
| Biomarker Reduction (Plasma & CSF) | IL-1β and IL-18 reduced by 14% to 52% | [8] |
Table 5: VTX3232 Phase 2 Clinical Trial in Obesity and Cardiovascular Risk Factors
| Number of Participants | Treatment Duration | Key Outcomes | Results | Reference |
| 175 | 12 weeks | hsCRP Reduction (VTX3232 vs. Placebo) | 64% reduction vs. 3% increase (p<0.0001) | [10][11] |
| IL-6 Reduction (VTX3232 monotherapy) | Statistically significant reduction to ≤1.65 ng/L (p<0.0001) | [10][11] | ||
| hsCRP Target Achievement (<2mg/L) | 69% of patients (p<0.0001) | [12] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These represent standard protocols in the field; specific parameters may have been adapted by Ventyx Biosciences.
Whole Blood Ex Vivo IL-1β Stimulation Assay
This assay is crucial for assessing the potency of NLRP3 inhibitors in a physiologically relevant matrix.
Objective: To measure the inhibition of IL-1β release in human whole blood following NLRP3 inflammasome activation.
Materials:
-
Freshly drawn human whole blood collected in heparinized tubes.
-
RPMI 1640 medium.
-
Lipopolysaccharide (LPS) from E. coli.
-
Adenosine 5'-triphosphate (ATP).
-
VTX compound (or other inhibitors) at various concentrations.
-
96-well cell culture plates.
-
ELISA kit for human IL-1β.
-
Plate reader.
Protocol:
-
Blood Collection and Dilution: Collect whole blood from healthy human donors in heparin-containing tubes. Dilute the blood 1:1 with RPMI 1640 medium.[13]
-
Priming: Add 100 µL of the diluted blood to each well of a 96-well plate. Prime the cells by adding LPS to a final concentration of 2 ng/mL.[13]
-
Inhibitor Addition: Add the VTX compound at desired final concentrations to the appropriate wells. Include a vehicle control (e.g., DMSO). Pre-incubate the plate for 1 hour at 37°C in a 5% CO2 incubator.[13]
-
Activation: Add ATP to a final concentration of 5 mM to all wells except for the unstimulated control.[13]
-
Incubation: Incubate the plate for an additional 30 minutes at 37°C in a 5% CO2 incubator.[13]
-
Sample Collection: Centrifuge the plate to pellet the blood cells. Carefully collect the plasma supernatant.
-
Cytokine Measurement: Measure the concentration of IL-1β in the plasma supernatants using a commercially available human IL-1β ELISA kit, following the manufacturer's instructions.[14][15][16][17]
-
Data Analysis: Calculate the percentage of inhibition of IL-1β release for each concentration of the VTX compound compared to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.
ASC Speck Formation Assay by Immunofluorescence
This imaging-based assay visualizes the formation of the ASC speck, a hallmark of inflammasome activation.
Objective: To qualitatively and quantitatively assess the inhibition of ASC speck formation in macrophages.
Materials:
-
THP-1 monocytes or primary human monocyte-derived macrophages (hMDMs).
-
RPMI 1640 medium supplemented with 10% FBS and antibiotics.
-
Phorbol 12-myristate 13-acetate (PMA) for THP-1 differentiation.
-
LPS.
-
Nigericin or ATP.
-
VTX compound.
-
96-well imaging plates.
-
Fixation buffer (e.g., 4% paraformaldehyde).
-
Permeabilization/blocking buffer (e.g., PBS with 0.1% saponin and 1% BSA).
-
Primary antibody: anti-ASC monoclonal antibody.
-
Secondary antibody: fluorescently labeled anti-mouse IgG.
-
Nuclear stain (e.g., DAPI).
-
Confocal microscope.
Protocol:
-
Cell Culture and Differentiation:
-
For THP-1 cells, seed them in a 96-well imaging plate and differentiate into macrophage-like cells by treating with 100 nM PMA for 48-72 hours.[18]
-
For hMDMs, isolate monocytes from peripheral blood and differentiate them into macrophages using standard protocols.
-
-
Priming: Prime the differentiated macrophages with LPS (e.g., 200 ng/mL) for 2-3 hours.[19]
-
Inhibitor Treatment: Add the VTX compound at various concentrations and incubate for 1 hour.
-
Activation: Stimulate the cells with an NLRP3 activator such as nigericin (10 µM) or ATP (5 mM) for 30-60 minutes.[19]
-
Fixation and Permeabilization:
-
Carefully wash the cells with PBS.
-
Fix the cells with fixation buffer for 30 minutes at 37°C.
-
Wash three times with PBS.
-
Permeabilize and block the cells with perm/block buffer for 30 minutes at 37°C.[19]
-
-
Immunostaining:
-
Incubate the cells with the primary anti-ASC antibody overnight at 4°C.[20]
-
Wash the cells three times with PBS containing 0.1% Tween 20 (PBST).
-
Incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.[20]
-
Wash three times with PBST.
-
Stain the nuclei with DAPI for 5-10 minutes.[20]
-
-
Imaging and Analysis:
-
Image the cells using a confocal microscope.
-
Quantify the percentage of cells with ASC specks in each treatment group. An ASC speck is identified as a single, large, bright fluorescent aggregate of ASC within a cell.[21]
-
Mandatory Visualizations
Signaling Pathways
Caption: NLRP3 Inflammasome Activation Pathway and Inhibition by VTX Compounds.
Experimental Workflows
Caption: General Experimental Workflow for VTX Compound Evaluation.
Conclusion
VTX2735 and VTX3232 represent promising therapeutic candidates for a wide array of inflammatory and neuroinflammatory diseases. Their high potency and selectivity for the NLRP3 inflammasome, demonstrated through rigorous preclinical and clinical evaluation, underscore the potential of this therapeutic strategy. This technical guide provides a foundational understanding of these compounds, their mechanism of action, and the experimental approaches used to characterize them. Further research and clinical development will continue to elucidate the full therapeutic potential of these novel NLRP3 inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. In vitro protocol for the optimal induction of inflammation in human monocyte cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ventyxbio.com [ventyxbio.com]
- 4. biospace.com [biospace.com]
- 5. Ventyx Biosciences Announces Positive Preclinical Data for CNS-Penetrant NLRP3 Inhibitor VTX3232 Demonstrating Reversal of Obesity and Improvements in Cardiometabolic and Inflammatory Markers – Ventyx Biosciences, Inc. [ir.ventyxbio.com]
- 6. researchgate.net [researchgate.net]
- 7. ventyxbio.com [ventyxbio.com]
- 8. Ventyx reports preclinical data on NLRP3 inhibitor in diet-induced obesity mice | BioWorld [bioworld.com]
- 9. Ventyx Biosciences Begins Phase 2a Trial of VTX3232 in Early Parkinson’s Patients [synapse.patsnap.com]
- 10. Generation of stable cell lines [bio-protocol.org]
- 11. Ventyx Biosciences Announces Positive Preclinical Data for CNS-Penetrant NLRP3 Inhibitor VTX3232 Demonstrating Reversal of Obesity and Improvements in Cardiometabolic and Inflammatory Markers – Ventyx Biosciences, Inc. [ir.ventyxbio.com]
- 12. Ventyx's Phase 2a Trial Of VTX3232 Meets Primary Goal In Early-Stage Parkinson's Disease | Nasdaq [nasdaq.com]
- 13. Whole blood assay as a model for in vitro evaluation of inflammasome activation and subsequent caspase-mediated interleukin-1 beta release - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human IL-1β in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. pubcompare.ai [pubcompare.ai]
- 16. stemcell.com [stemcell.com]
- 17. documents.thermofisher.com [documents.thermofisher.com]
- 18. Cellular Models and Assays to Study NLRP3 Inflammasome Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 19. adipogen.com [adipogen.com]
- 20. Microscopic Detection of ASC Inflammasomes in Bone Marrow Derived Macrophages Post Stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
VTX-27: A Technical Guide to its Protein Kinase C Selectivity Profile
For Researchers, Scientists, and Drug Development Professionals
Introduction
VTX-27 is a potent and highly selective small molecule inhibitor of Protein Kinase C theta (PKCθ), a key enzyme in the T-cell receptor (TCR) signaling pathway.[1][2] Its selectivity for PKCθ over other PKC isoforms and the broader kinome makes it a valuable tool for dissecting the role of this specific kinase in immune responses and a potential therapeutic agent for T-cell mediated autoimmune diseases and allograft rejection. This technical guide provides a comprehensive overview of the PKC selectivity profile of this compound, detailed experimental methodologies for its characterization, and a visualization of its mechanism of action within the relevant signaling cascade.
This compound Protein Kinase C Selectivity Profile
The inhibitory activity of this compound has been quantified against various Protein Kinase C (PKC) isoforms. The data reveals a remarkable selectivity for PKCθ.
Table 1: this compound Inhibition Constants (Ki) for PKC Isoforms
| Kinase Isoform | Subfamily | Inhibition Constant (Ki) | Selectivity vs. PKCθ |
| PKCθ | Novel | 0.08 nM | - |
| PKCδ | Novel | 16 nM | 200-fold |
| PKCβI | Classical | ~16 nM (estimated) | ~200-fold |
| Other Classical PKC (α, γ) | Classical | > 80 nM | > 1000-fold |
| Atypical PKC (ζ, ι) | Atypical | > 800 nM | > 10000-fold |
Data compiled from publicly available sources. The Ki for PKCβI is estimated based on the reported 200-fold selectivity.[2]
Signaling Pathway Modulated by this compound
This compound exerts its biological effects by inhibiting PKCθ, a critical node in the T-cell receptor (TCR) signaling pathway. Upon TCR and CD28 co-stimulation, a signaling cascade is initiated, leading to the activation of downstream transcription factors such as NF-κB and AP-1, which are crucial for T-cell activation, proliferation, and cytokine production. PKCθ plays a pivotal role in this process by phosphorylating key downstream targets. By selectively inhibiting PKCθ, this compound effectively blocks these downstream events.
Caption: T-Cell Receptor Signaling Pathway and the inhibitory action of this compound.
Experimental Protocols
The determination of the selectivity profile of a kinase inhibitor like this compound involves robust and sensitive biochemical assays. Below is a representative protocol for a radiometric protein kinase assay, a common method for determining inhibition constants (Ki).
Radiometric Kinase Assay for PKC Isoform Inhibition
This protocol outlines the general steps to determine the potency and selectivity of this compound against a panel of PKC isoforms.
Objective: To determine the concentration of this compound that inhibits 50% of the kinase activity (IC50) for various PKC isoforms, from which the inhibition constant (Ki) can be calculated.
Materials:
-
Recombinant human PKC isoforms (θ, α, β, γ, δ, ε, η, ζ)
-
This compound (stock solution in DMSO)
-
PKC substrate (e.g., myelin basic protein or a specific peptide substrate)
-
[γ-³²P]ATP or [γ-³³P]ATP
-
Kinase reaction buffer (e.g., 20 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM DTT, and appropriate cofactors for specific PKC isoforms like phosphatidylserine and diacylglycerol)
-
96-well plates
-
Phosphocellulose paper or membrane-based filter plates
-
Wash buffer (e.g., 75 mM phosphoric acid)
-
Scintillation counter and scintillation fluid
Workflow:
References
VTX-27 Binding Affinity to PKC Theta: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the binding affinity of VTX-27, a potent and selective inhibitor of Protein Kinase C theta (PKCθ). The information presented herein is curated for professionals in the fields of research, science, and drug development to provide a comprehensive understanding of this compound's interaction with its primary target.
Quantitative Binding Affinity Data
This compound demonstrates high affinity and selectivity for PKCθ. The following table summarizes the key quantitative data regarding its binding characteristics.
| Target | Inhibition Constant (Ki) |
| PKCθ | 0.08 nM [1][2][3][4][5] |
| PKCδ | 16 nM[1][2][3][4][5] |
| Other PKC Isoforms (classical) | >1000-fold selectivity (except PKCβ I, 200-fold)[1] |
| Other PKC Isoforms (atypical) | >10000-fold selectivity[1] |
PKCθ Signaling Pathway and this compound Inhibition
PKCθ is a critical enzyme in the T-cell activation cascade.[6][7][8] Upon T-cell receptor (TCR) and CD28 co-stimulation, PKCθ is recruited to the immunological synapse where it initiates a signaling cascade leading to the activation of transcription factors like NF-κB and AP-1.[7][8] This ultimately results in T-cell activation, proliferation, and cytokine production, such as IL-2.[1][6][7] this compound, as a potent inhibitor, blocks these downstream effects by preventing the kinase activity of PKCθ.
Caption: this compound inhibits the PKCθ signaling cascade in T-cell activation.
Experimental Protocols
While specific, detailed experimental protocols for determining the binding affinity of this compound to PKCθ are not publicly available, a generalized workflow for such an assay can be inferred from standard biochemical kinase assay procedures.
General Kinase Inhibition Assay (Hypothetical Workflow for this compound)
This protocol outlines a typical fluorescence polarization-based competition assay, a common method for determining the inhibition constant (Ki) of a compound.
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Dilute recombinant human PKCθ enzyme to the desired concentration in assay buffer.
-
Prepare a fluorescently labeled ATP-competitive tracer specific for PKCθ.
-
Prepare a substrate peptide for PKCθ.
-
Prepare ATP solution.
-
-
Assay Plate Preparation:
-
In a 384-well microplate, add a serial dilution of this compound.
-
Add the PKCθ enzyme to all wells except the negative control.
-
Add the fluorescent tracer to all wells.
-
-
Incubation:
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation:
-
Initiate the kinase reaction by adding a mixture of the substrate peptide and ATP to all wells.
-
-
Detection:
-
Read the fluorescence polarization on a suitable plate reader. The degree of polarization is inversely proportional to the amount of tracer displaced by this compound.
-
-
Data Analysis:
-
Calculate the IC50 value from the dose-response curve of this compound concentration versus fluorescence polarization.
-
Convert the IC50 value to a Ki value using the Cheng-Prusoff equation, which requires the concentration of the fluorescent tracer and its known affinity (Kd) for the enzyme.
-
Caption: Generalized workflow for a kinase inhibition assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. invivochem.net [invivochem.net]
- 6. Frontiers | The Role of PKC-θ in CD4+ T Cells and HIV Infection: To the Nucleus and Back Again [frontiersin.org]
- 7. Protein Kinase C Theta (PKCθ): A Key Player in T Cell Life and Death - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | PKC-theta in regulatory and effector T-cell functions [frontiersin.org]
An In-depth Technical Guide to VTX-27 and VTX2735: Distinguishing a PKCθ Inhibitor from a Clinical-Stage NLRP3 Inflammasome Inhibitor
Executive Summary: This technical guide provides a comprehensive overview of two distinct molecular entities: VTX-27, a potent and selective inhibitor of Protein Kinase C theta (PKCθ), and VTX2735, a clinical-stage, peripherally restricted inhibitor of the NACHT, LRR and PYD domains-containing protein 3 (NLRP3) inflammasome. It has come to our attention that there may be some confusion between these two compounds, and this document aims to clarify their unique chemical properties, mechanisms of action, and therapeutic potential. This guide is intended for researchers, scientists, and drug development professionals.
Part 1: this compound – A Selective PKCθ Inhibitor
This compound is a highly potent and selective small molecule inhibitor of Protein Kinase C theta (PKCθ), a key enzyme in T-cell signaling pathways. Its development has been focused on the potential treatment of autoimmune diseases.
This compound Chemical Structure and Properties
The chemical structure and key properties of this compound are summarized below.
| Property | Value |
| IUPAC Name | (αR,2S)-4-[3-chloro-5-fluoro-6-(1H-pyrazolo[3,4-b]pyridin-3-yl)-2-pyridinyl]-α-methyl-α-(1-methylethyl)-2-piperazinemethanol |
| CAS Number | 1321924-70-2 |
| Molecular Formula | C₂₀H₂₄ClFN₆O |
| Molecular Weight | 418.9 g/mol |
| Solubility | Soluble in DMSO |
Mechanism of Action of this compound
This compound functions as a selective inhibitor of PKCθ. PKCθ is a member of the novel PKC family and plays a crucial role in the activation and proliferation of T-cells. By inhibiting PKCθ, this compound can modulate T-cell mediated immune responses, which are often dysregulated in autoimmune disorders.
Caption: this compound inhibits PKCθ, a key step in the T-cell receptor signaling cascade that leads to the production of pro-inflammatory cytokines like IL-2.
Preclinical Data for this compound
Preclinical studies have demonstrated the potency and selectivity of this compound.
| Parameter | Value | Reference |
| Ki for PKCθ | 0.08 nM | [1][2] |
| Ki for PKCδ | 16 nM | [1][2] |
| Selectivity | >1000-fold over classical PKC isoforms (except PKCβ I, 200-fold) and >10000-fold over atypical isoforms | [3] |
| Inhibition of IL-2 release in human PBMCs (IC50) | 11 nM | [4] |
| Oral Bioavailability (in vivo) | 65% | [2] |
| Half-life (in vivo) | 4.7 hours | [2] |
| Clearance (in vivo) | 7 mL/min/kg | [2] |
Experimental Protocols for this compound
Inhibition of IL-2 Release in Human Peripheral Blood Mononuclear Cells (PBMCs): [4]
-
Isolate human PBMCs from whole blood using standard density gradient centrifugation.
-
Pre-incubate the PBMCs with varying concentrations of this compound.
-
Stimulate the T-cells within the PBMC population using anti-CD3 and anti-CD28 antibodies to induce T-cell receptor activation.
-
Culture the cells for a specified period.
-
Collect the cell culture supernatant.
-
Measure the concentration of IL-2 in the supernatant using an enzyme-linked immunosorbent assay (ELISA).
-
Calculate the IC50 value by plotting the percentage of IL-2 inhibition against the concentration of this compound.
Part 2: VTX2735 – A Peripherally Restricted NLRP3 Inflammasome Inhibitor
VTX2735 is a novel, potent, and selective oral inhibitor of the NLRP3 inflammasome. It is being developed by Ventyx Biosciences for the treatment of a range of systemic inflammatory conditions.[3] VTX2735 is a peripherally restricted compound, meaning it does not readily cross the blood-brain barrier.[5]
VTX2735 Chemical Structure and Properties
While the specific chemical structure of VTX2735 has not been publicly disclosed in the reviewed literature, it is described as a small molecule. Key properties are summarized below.
| Property | Value | Reference |
| Description | A novel, potent, and selective oral small-molecule inhibitor of NLRP3. | [3][5] |
| Distribution | Peripherally restricted; does not permeate the blood-brain barrier. | [5] |
| Biopharmaceutical Classification System (BCS) | Class I | [5] |
Mechanism of Action of VTX2735
VTX2735 targets the NLRP3 inflammasome, a multi-protein complex that plays a critical role in the innate immune system. Upon activation by various stimuli, the NLRP3 inflammasome promotes the cleavage of pro-caspase-1 to active caspase-1. Caspase-1 then cleaves pro-inflammatory cytokines pro-IL-1β and pro-IL-18 into their active forms, IL-1β and IL-18, which drive inflammatory responses. VTX2735 potently and reversibly binds to the proximal NLRP3 Walker B motif, inhibiting its ATPase activity and subsequent inflammasome assembly and activation.[5]
Caption: VTX2735 inhibits the activation and oligomerization of NLRP3, preventing the assembly of the inflammasome complex and the subsequent maturation and release of pro-inflammatory cytokines IL-1β and IL-18.
Preclinical and Clinical Data for VTX2735
VTX2735 has demonstrated potent inhibition of the NLRP3 inflammasome in preclinical models and has shown clinical proof-of-concept in patients with cryopyrin-associated periodic syndromes (CAPS).[2][3]
Preclinical Efficacy:
| Assay | IC50 / ED50 | Reference |
| Wild-type NLRP3 in human monocytes | IC50 of 2 nM | [5] |
| NLRP3 variants in CAPS patients' monocytes | IC50 between 14-166 nM | [5] |
| IL-1β release in human whole blood assay (LPS/ATP induced) | IC50 of 60 nM | [5] |
| In vivo mouse model (LPS/ATP challenge) | ED50 of 0.2 mg/kg | [5] |
Clinical Trial Highlights:
-
Phase 1: A randomized, double-blind, placebo-controlled study in 72 healthy volunteers showed that VTX2735 was well-tolerated with dose-linear pharmacokinetics.[6][7] The study also demonstrated robust, dose-dependent suppression of IL-1β release in an ex vivo assay.[7]
-
Phase 2 (CAPS): In a trial with 7 patients with familial cold autoinflammatory syndrome (FCAS), a subset of CAPS, treatment with VTX2735 resulted in an 85% mean reduction in the Key Symptom Score and was well-tolerated.[2]
Experimental Protocols for VTX2735
General Protocol for Ex Vivo IL-1β Release Assay: [5][7]
This protocol is a generalized representation based on common methodologies for assessing NLRP3 inflammasome inhibition.
-
Blood Collection: Draw whole blood from healthy volunteers or clinical trial subjects into heparinized tubes.
-
Priming: Aliquot whole blood into 96-well plates and prime with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for a defined period (e.g., 2-4 hours) at 37°C to induce the transcription of pro-IL-1β.
-
Inhibitor Addition: Add VTX2735 at various concentrations to the primed blood samples and incubate for a short period (e.g., 30-60 minutes).
-
Activation: Stimulate the NLRP3 inflammasome with an activating agent such as ATP (e.g., 5 mM) or nigericin (e.g., 5-20 µM) and incubate for an additional period (e.g., 1-2 hours) at 37°C.
-
Sample Collection: Centrifuge the plates to separate plasma from the blood cells.
-
Cytokine Measurement: Collect the plasma supernatant and measure the concentration of IL-1β using a specific ELISA kit.
-
Data Analysis: Determine the IC50 value by plotting the percentage of IL-1β inhibition against the log of the inhibitor concentration.
Caption: A generalized workflow for determining the potency of an NLRP3 inhibitor like VTX2735 in an ex vivo human whole blood assay.
Conclusion
References
- 1. ventyxbio.com [ventyxbio.com]
- 2. Pipeline - Ventyx Biosciences [ventyxbio.com]
- 3. VTX 2735 - AdisInsight [adisinsight.springer.com]
- 4. abmole.com [abmole.com]
- 5. Assaying NLRP3-mediated LDH and IL-1β release [protocols.io]
- 6. Ventyx Biosciences Announces Positive Topline Phase 1 Data for its Peripheral NLRP3 Inhibitor [drug-dev.com]
- 7. Ventyx Biosciences Announces Positive Topline Phase 1 Data [globenewswire.com]
Methodological & Application
Application Notes and Protocols: VTX-27 In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Abstract
VTX-27 is a highly potent and selective small molecule inhibitor of Protein Kinase C theta (PKCθ), a key enzyme in T-cell signaling pathways. It also exhibits inhibitory activity against Protein Kinase C delta (PKCδ) at higher concentrations. These application notes provide detailed protocols for in vitro assays to characterize the biochemical and cellular activity of this compound, focusing on its inhibitory effects on PKCθ and its potential downstream impact on inflammatory signaling, including the NLRP3 inflammasome pathway.
Introduction
Protein Kinase C theta (PKCθ) is a critical mediator of T-cell activation and proliferation. Its targeted inhibition is a promising therapeutic strategy for autoimmune diseases and certain cancers. This compound has been identified as a potent and selective inhibitor of PKCθ. The following protocols describe standard in vitro methods to quantify the inhibitory potency of this compound and to assess its effects on cellular signaling cascades.
Data Presentation
Table 1: Biochemical Potency of this compound
| Target Kinase | Assay Type | Inhibitor Constant (Ki) |
| PKCθ | Cell-free | 0.08 nM |
| PKCδ | Cell-free | 16 nM |
Data synthesized from publicly available information.[1]
Experimental Protocols
PKCθ In Vitro Kinase Assay (Cell-Free)
This protocol describes a method to determine the inhibitory activity of this compound against purified PKCθ enzyme.
Materials:
-
Recombinant human PKCθ enzyme
-
PKCθ substrate peptide (e.g., Myelin Basic Protein)
-
ATP (Adenosine triphosphate)
-
This compound (dissolved in DMSO)[1]
-
Kinase buffer (e.g., 25 mM HEPES pH 7.4, 10 mM MgCl2, 1 mM DTT)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
96-well white, flat-bottom plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare this compound Dilutions: Perform a serial dilution of the this compound stock solution in DMSO, followed by a further dilution in kinase buffer to achieve the desired final concentrations.
-
Enzyme and Substrate Preparation: Dilute the recombinant PKCθ enzyme and substrate peptide in kinase buffer to the desired concentrations.
-
Reaction Setup:
-
Add 5 µL of the diluted this compound or DMSO (vehicle control) to the wells of a 96-well plate.
-
Add 10 µL of the PKCθ enzyme solution to each well.
-
Incubate for 10 minutes at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding 10 µL of the ATP and substrate peptide mix.
-
-
Kinase Reaction: Incubate the plate at 30°C for 60 minutes.
-
Signal Detection:
-
Stop the reaction and detect the amount of ADP produced by following the manufacturer's instructions for the ADP-Glo™ Kinase Assay.
-
Briefly, add ADP-Glo™ Reagent to deplete the remaining ATP.
-
Add Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP as a luminescent signal.
-
-
Data Analysis:
-
Record the luminescence using a plate reader.
-
Calculate the percent inhibition for each this compound concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve. The Ki can be calculated from the IC50 using the Cheng-Prusoff equation.
-
NLRP3 Inflammasome Activation Assay in THP-1 Cells
This protocol assesses the effect of this compound on the activation of the NLRP3 inflammasome in a human monocytic cell line.
Materials:
-
THP-1 cells
-
RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
Phorbol 12-myristate 13-acetate (PMA) for cell differentiation
-
Lipopolysaccharide (LPS)
-
Nigericin or ATP (NLRP3 activators)
-
This compound (dissolved in DMSO)
-
Human IL-1β ELISA kit
-
LDH Cytotoxicity Assay Kit
-
96-well cell culture plates
Procedure:
-
Cell Culture and Differentiation:
-
Culture THP-1 cells in RPMI-1640 medium.
-
Seed the cells in a 96-well plate at a density of 1 x 10^6 cells/mL.
-
Differentiate the cells into macrophage-like cells by treating with 100 ng/mL PMA for 24-48 hours.
-
-
Priming (Signal 1):
-
Remove the PMA-containing medium and replace it with fresh medium.
-
Prime the cells with 1 µg/mL LPS for 3-4 hours to upregulate the expression of NLRP3 and pro-IL-1β.[2]
-
-
This compound Treatment:
-
After the priming step, treat the cells with various concentrations of this compound or DMSO (vehicle control) for 1 hour.
-
-
NLRP3 Activation (Signal 2):
-
Activate the NLRP3 inflammasome by adding Nigericin (10 µM) or ATP (5 mM) for 1 hour.[3]
-
-
Sample Collection:
-
Centrifuge the plate at 500 x g for 5 minutes.
-
Carefully collect the cell culture supernatants for analysis.
-
-
Measurement of IL-1β Release:
-
Quantify the concentration of secreted IL-1β in the supernatants using a human IL-1β ELISA kit according to the manufacturer's instructions.
-
-
Cytotoxicity Assessment:
-
Measure the release of lactate dehydrogenase (LDH) in the supernatants using an LDH cytotoxicity assay kit to assess pyroptosis-associated cell death.
-
-
Data Analysis:
-
Compare the levels of IL-1β and LDH release in this compound-treated cells to the vehicle-treated controls.
-
Visualizations
References
Application Notes and Protocols for VTX-27
For Researchers, Scientists, and Drug Development Professionals
Abstract
VTX-27 is a potent and highly selective inhibitor of Protein Kinase C theta (PKCθ), a key enzyme in T-cell activation and survival.[1][2][3] Its specificity makes it a valuable tool for investigating the role of PKCθ in autoimmune diseases and other inflammatory conditions.[4][5] These application notes provide detailed protocols for the preparation of this compound stock solutions for use in in vitro and in vivo research settings.
Chemical Properties and Storage
A summary of the key chemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| Molecular Weight | 418.9 g/mol | [1] |
| Formula | C₂₀H₂₄ClFN₆O | [1] |
| CAS Number | 1321924-70-2 | [1] |
| Appearance | Solid powder | [4] |
| Purity | ≥95% | [4] |
| Solubility | DMSO: ≥ 60 mg/mL (up to 125 mg/mL reported)[2][3], Ethanol: 5 mg/mL[1], Water: Insoluble[1] | |
| Storage (Powder) | 3 years at -20°C, 2 years at 4°C | [3] |
| Storage (In Solvent) | 1 year at -80°C, 1 month at -20°C | [1] |
This compound Signaling Pathway
This compound selectively inhibits PKCθ, which plays a crucial role in T-cell receptor (TCR) signaling and subsequent T-cell activation. By inhibiting PKCθ, this compound can modulate downstream signaling events, including the production of cytokines like Interleukin-2 (IL-2).
Caption: this compound inhibits the PKCθ signaling pathway.
Experimental Protocols
Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).
Materials:
-
This compound powder
-
Anhydrous or high-purity DMSO (use freshly opened DMSO as it is hygroscopic)[1]
-
Sterile microcentrifuge tubes or vials
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Optional: Ultrasonic bath
Workflow for Stock Solution Preparation:
Caption: Workflow for this compound stock solution preparation.
Procedure:
-
Weighing the Compound:
-
Accurately weigh a desired amount of this compound powder. For example, weigh out 1 mg of this compound.
-
-
Calculating the Solvent Volume:
-
Use the following formula to calculate the volume of DMSO required to achieve a 10 mM concentration:
-
Volume (L) = Mass (g) / (Molecular Weight ( g/mol ) * Concentration (mol/L))
-
-
For 1 mg of this compound (0.001 g) and a molecular weight of 418.9 g/mol :
-
Volume (L) = 0.001 g / (418.9 g/mol * 0.010 mol/L) = 0.0002387 L
-
Convert to microliters: 0.0002387 L * 1,000,000 µL/L = 238.7 µL
-
-
Therefore, you will need approximately 238.7 µL of DMSO for 1 mg of this compound to make a 10 mM stock solution.
-
-
Dissolving the Compound:
-
Add the calculated volume of DMSO to the vial containing the this compound powder.
-
Vortex the solution thoroughly until the powder is completely dissolved.
-
If necessary, briefly sonicate the solution in an ultrasonic bath to aid dissolution.[2]
-
-
Aliquoting and Storage:
Preparation of Working Solutions for In Vitro Assays
For cell-based assays, the DMSO stock solution should be further diluted in the appropriate cell culture medium to the final desired concentration.
Important Considerations:
-
The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
-
Perform serial dilutions to achieve low nanomolar concentrations accurately.
-
Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
Example Dilution:
To prepare a 100 nM working solution from a 10 mM stock:
-
Prepare an intermediate dilution: Dilute the 10 mM stock 1:100 in cell culture medium to get a 100 µM solution.
-
Prepare the final working solution: Dilute the 100 µM intermediate solution 1:1000 in cell culture medium to get a final concentration of 100 nM.
In Vivo Formulation
For oral administration in animal studies, this compound can be formulated as a suspension. A common vehicle for this is Carboxymethylcellulose sodium (CMC-Na).[1]
Example Formulation (Homogeneous Suspension):
-
A formulation of ≥5 mg/mL in CMC-Na has been reported.[1]
-
To prepare a 1 mL working solution at 5 mg/mL, add 5 mg of this compound to 1 mL of CMC-Na solution and mix thoroughly to obtain a homogeneous suspension.[1]
Note: The optimal formulation and dosage will depend on the specific animal model and experimental design.
Safety Precautions
-
This compound is for research use only and not for human or veterinary use.[4]
-
Handle the compound in a well-ventilated area.
-
Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.
-
Consult the Safety Data Sheet (SDS) for detailed safety information.
Disclaimer: These protocols are intended as a guide. Researchers should optimize the protocols based on their specific experimental requirements.
References
VTX-27 Application Notes and Protocols for Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of VTX-27, a potent and selective inhibitor of Protein Kinase C theta (PKCθ), in preclinical mouse models. This document outlines recommended dosages, administration protocols, and the underlying signaling pathway, offering a foundational resource for designing in vivo studies.
Introduction
This compound is a highly selective inhibitor of PKCθ, a key enzyme in the T-cell receptor (TCR) signaling cascade that plays a crucial role in T-cell activation, proliferation, and cytokine release.[1][2] Its targeted action on PKCθ makes it a valuable tool for investigating the role of this kinase in various T-cell mediated diseases, including autoimmune disorders and inflammatory conditions.[2][3] this compound exhibits a favorable pharmacokinetic profile with good oral bioavailability and a long half-life, making it suitable for in vivo studies in mouse models.[4]
Quantitative Data Summary
The following table summarizes the reported in vivo dosage and pharmacokinetic properties of this compound in mouse models. This data serves as a starting point for experimental design, though optimal doses may vary depending on the specific mouse strain, disease model, and experimental endpoint.
| Parameter | Value | Species | Administration Route | Effect | Reference |
| Dosage Range | 6.25, 12.5, 25, 50 mg/kg | Mouse | Oral | Dose-dependent inhibition of IL-2 production | [4] |
| Oral Bioavailability | 65% | Mouse | Oral | N/A | [4] |
| Half-life (t½) | 4.7 hours | Mouse | Oral | N/A | [4] |
| Clearance | 7 mL/min/kg | Mouse | Oral | N/A | [4] |
Experimental Protocols
Preparation of this compound for Oral Administration
This protocol describes the preparation of this compound for oral gavage in mice.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Pipettes and sterile tips
Procedure:
-
Stock Solution Preparation:
-
Prepare a stock solution of this compound in DMSO. For example, to create a 20.8 mg/mL stock, dissolve the appropriate amount of this compound powder in DMSO.[4]
-
Ensure the powder is completely dissolved by vortexing.
-
-
Vehicle Preparation (Example):
-
Working Solution Preparation:
-
To prepare a 2.08 mg/mL working solution as an example, add 100 µL of the 20.8 mg/mL this compound stock solution to 400 µL of PEG300 and mix thoroughly.[4]
-
Add 50 µL of Tween-80 to the mixture and mix again until the solution is clear.[4]
-
Finally, add 450 µL of saline to reach a final volume of 1 mL and mix thoroughly.[4]
-
The final concentration of the working solution should be adjusted based on the desired dosage and the weight of the mice.
-
In Vivo Administration Protocol
This protocol outlines the procedure for administering this compound to mice via oral gavage.
Materials:
-
Prepared this compound working solution
-
Mice (specific strain and model as per experimental design)
-
Animal scale
-
Oral gavage needles (20-22 gauge, with a ball tip)
-
1 mL syringes
Procedure:
-
Animal Handling and Dosing Calculation:
-
Weigh each mouse accurately before dosing.
-
Calculate the required volume of the this compound working solution for each mouse based on its weight and the target dosage (e.g., mg/kg).
-
The typical volume for oral gavage in mice is 5-10 mL/kg.
-
-
Administration:
-
Gently restrain the mouse.
-
Measure the length from the tip of the mouse's nose to the last rib to estimate the correct insertion depth for the gavage needle.
-
Insert the gavage needle carefully into the esophagus. Do not force the needle.
-
Slowly administer the calculated volume of the this compound solution.
-
Observe the mouse for a short period after administration to ensure there are no adverse reactions.
-
-
Treatment Schedule:
-
A single dose of this compound has been shown to be effective.[4]
-
For chronic studies, the dosing frequency will depend on the specific disease model and the pharmacokinetic profile of the compound. Given its half-life of 4.7 hours, twice-daily dosing could be considered to maintain steady-state concentrations.[4]
-
Signaling Pathway and Experimental Workflow
This compound Mechanism of Action: PKCθ Signaling Pathway
This compound selectively inhibits PKCθ, a critical component of the T-cell receptor (TCR) signaling pathway. Upon TCR engagement, PKCθ is recruited to the immunological synapse where it activates downstream signaling cascades, leading to the activation of transcription factors like NF-κB and AP-1. These transcription factors are essential for the production of cytokines such as Interleukin-2 (IL-2), which is a key driver of T-cell proliferation and differentiation. By inhibiting PKCθ, this compound blocks this signaling cascade, resulting in reduced IL-2 production and suppression of T-cell mediated immune responses.
References
- 1. Discovery of the Selective Protein Kinase C-θ Kinase Inhibitor, CC-90005 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of selective and orally bioavailable protein kinase Cθ (PKCθ) inhibitors from a fragment hit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
VTX-27: A Potent PKCθ Inhibitor for Cancer Cell Line Research
Application Note and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
VTX-27 is a highly potent and selective small molecule inhibitor of Protein Kinase C theta (PKCθ), with a Ki of 0.08 nM.[1][2] PKCθ is a member of the novel PKC subfamily of serine/threonine kinases and its expression is primarily restricted to T-cells, platelets, and skeletal muscle.[3] Emerging evidence has implicated PKCθ in the pathology of various diseases, including autoimmune disorders and several types of cancer.[3] In the context of oncology, PKCθ has been shown to be upregulated in various solid and hematological cancers, where it is associated with promoting tumor aggressiveness, metastasis, and resistance to therapy.[4]
This document provides detailed application notes and experimental protocols for the use of this compound in cancer cell line research. It is intended to guide researchers in designing and executing experiments to evaluate the anti-cancer potential of this compound.
It is important to note that while the NLRP3 inflammasome is a critical pathway in cancer-related inflammation, there is no direct evidence in the reviewed literature to suggest that this compound functions as an inhibitor of the NLRP3 inflammasome.[5][6][7][8][9][10][11][12] Researchers interested in NLRP3 inflammasome modulation should consider compounds specifically designed for that target. For instance, the TLR8 agonist VTX-2337 has been shown to activate the NLRP3 inflammasome.[13]
Mechanism of Action: PKCθ Inhibition in Cancer
PKCθ plays a crucial role in T-cell activation and immune responses.[3] In cancer, aberrant PKCθ signaling can contribute to malignant phenotypes through various mechanisms, including increased cell proliferation, migration, and invasion.[3] Inhibition of PKCθ by this compound can therefore be a promising therapeutic strategy. By targeting PKCθ, this compound may modulate the tumor microenvironment and directly inhibit tumor cell growth.[3][4] For example, studies have shown that inhibiting PKCθ can enhance the sensitivity of triple-negative breast cancer (TNBC) cells to chemotherapy.[3]
Data Presentation
The following tables summarize hypothetical quantitative data for this compound in various cancer cell lines. These tables are for illustrative purposes to guide data presentation.
Table 1: In Vitro Cytotoxicity of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) after 72h |
| Jurkat | T-cell Leukemia | 15 |
| MDA-MB-231 | Triple-Negative Breast Cancer | 50 |
| A549 | Non-Small Cell Lung Cancer | 120 |
| PANC-1 | Pancreatic Cancer | 250 |
Table 2: Effect of this compound on Cytokine Production by Stimulated Jurkat Cells
| Cytokine | This compound Concentration (nM) | Inhibition (%) |
| IL-2 | 10 | 85 |
| 50 | 95 | |
| IFN-γ | 10 | 70 |
| 50 | 88 | |
| TNF-α | 10 | 65 |
| 50 | 82 |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTS Assay)
This protocol outlines a method to determine the effect of this compound on the viability of cancer cell lines using a colorimetric MTS assay.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
96-well clear flat-bottom plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for 72 hours at 37°C.
-
MTS Addition: Add 20 µL of MTS reagent to each well.
-
Incubation: Incubate the plate for 1-4 hours at 37°C, protected from light.
-
Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software.
Protocol 2: Cytokine Release Assay (ELISA)
This protocol describes how to measure the effect of this compound on the production of cytokines (e.g., IL-2, IFN-γ) from stimulated T-cell leukemia cells (e.g., Jurkat).
Materials:
-
Jurkat T-cell leukemia cell line
-
RPMI-1640 medium with 10% FBS
-
This compound (stock solution in DMSO)
-
PMA (Phorbol 12-myristate 13-acetate) and Ionomycin
-
24-well tissue culture plates
-
ELISA kits for target cytokines (e.g., human IL-2, IFN-γ)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed Jurkat cells at a density of 1 x 10^6 cells/mL in a 24-well plate.
-
Pre-treatment: Treat the cells with the desired concentrations of this compound or vehicle control (DMSO) and incubate for 1 hour at 37°C.
-
Stimulation: Stimulate the cells by adding PMA (50 ng/mL) and Ionomycin (1 µg/mL).
-
Incubation: Incubate the plate for 24 hours at 37°C.
-
Supernatant Collection: Centrifuge the plate to pellet the cells and carefully collect the supernatant.
-
ELISA: Perform the ELISA for the target cytokines according to the manufacturer's instructions.
-
Data Analysis: Determine the concentration of cytokines in the supernatants and calculate the percentage of inhibition by this compound compared to the stimulated vehicle control.
Conclusion
This compound is a valuable research tool for investigating the role of PKCθ in cancer. Its high potency and selectivity make it suitable for a range of in vitro studies with various cancer cell lines. The protocols provided here offer a starting point for researchers to explore the anti-proliferative and immunomodulatory effects of this compound. Further investigations could explore its effects on cell migration, invasion, and apoptosis, as well as its potential in in vivo cancer models.
References
- 1. selleckchem.com [selleckchem.com]
- 2. abmole.com [abmole.com]
- 3. The Emerging Function of PKCtheta in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. epiaxistherapeutics.com [epiaxistherapeutics.com]
- 5. PKC/ROS-Mediated NLRP3 Inflammasome Activation Is Attenuated by Leishmania Zinc-Metalloprotease during Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Science - Ventyx Biosciences [ventyxbio.com]
- 7. The enigma of inflammasome activation by kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The NLRP3 inflammasome: activation and regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The NLRP3 Inflammasome: An Overview of Mechanisms of Activation and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Biological and therapeutic significance of targeting NLRP3 inflammasome in the brain and the current efforts to develop brain-penetrant inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cytoprotective activated protein C averts Nlrp3 inflammasome–induced ischemia-reperfusion injury via mTORC1 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases [frontiersin.org]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for VTX-27 in Primary T-Cell Culture
Disclaimer: The compound "VTX-27" is not a publicly recognized designation. This document provides generalized application notes and protocols for a hypothetical selective NLRP3 inflammasome inhibitor, referred to herein as this compound, based on established principles of immunology and cell biology. The experimental data presented is illustrative and not derived from actual experiments with a compound named this compound.
Introduction
The NOD-like receptor pyrin domain-containing 3 (NLRP3) inflammasome is a critical component of the innate immune system, responsible for sensing a wide range of danger signals and initiating inflammatory responses.[1][2] Upon activation, the NLRP3 inflammasome complex assembles, leading to the activation of caspase-1, which in turn cleaves pro-interleukin-1β (pro-IL-1β) and pro-interleukin-18 (pro-IL-18) into their mature, pro-inflammatory forms.[2][3] While primarily studied in myeloid cells, emerging evidence suggests that the NLRP3 inflammasome is also present and functional in lymphocytes, including T-cells, where it can influence their activation, differentiation, and effector functions.
This compound is a potent and selective small molecule inhibitor of the NLRP3 inflammasome. By blocking the assembly and activation of the NLRP3 complex, this compound offers a powerful tool to investigate the role of NLRP3-mediated inflammation in T-cell biology and to explore its therapeutic potential in T-cell-driven inflammatory and autoimmune diseases.
These application notes provide detailed protocols for utilizing this compound in primary T-cell cultures to assess its impact on T-cell activation, proliferation, and cytokine production.
Mechanism of Action of NLRP3 Inflammasome and Inhibition by this compound
The activation of the NLRP3 inflammasome is a two-step process: priming and activation.[2][3] The priming signal, often initiated by microbial components or endogenous cytokines, leads to the transcriptional upregulation of NLRP3 and pro-IL-1β via the NF-κB pathway. The activation signal, triggered by a diverse array of stimuli including ion fluxes, mitochondrial dysfunction, and lysosomal damage, induces the assembly of the NLRP3 inflammasome complex. This compound is hypothesized to directly interfere with the assembly of this complex, thereby preventing the activation of caspase-1 and the subsequent maturation and release of IL-1β and IL-18.
Caption: NLRP3 inflammasome signaling pathway and point of inhibition by this compound.
Experimental Protocols
Protocol 1: Isolation and Culture of Primary Human T-Cells
This protocol describes the isolation of primary human T-cells from peripheral blood mononuclear cells (PBMCs).
Materials:
-
Ficoll-Paque PLUS
-
RosetteSep™ Human T Cell Enrichment Cocktail
-
RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin (Complete RPMI)
-
Phosphate Buffered Saline (PBS)
Procedure:
-
Dilute whole blood 1:1 with PBS.
-
Carefully layer the diluted blood over Ficoll-Paque PLUS in a new conical tube.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
Carefully aspirate the PBMC layer (the opaque interface) and transfer to a new tube.
-
Wash the PBMCs three times with PBS by centrifugation at 300 x g for 10 minutes.
-
Resuspend the PBMC pellet in PBS and perform a cell count.
-
For T-cell enrichment, incubate the PBMCs with the RosetteSep™ Human T Cell Enrichment Cocktail according to the manufacturer's instructions.
-
Layer the cell suspension over Ficoll-Paque PLUS and centrifuge as in step 3.
-
Collect the enriched T-cell layer.
-
Wash the T-cells twice with Complete RPMI.
-
Resuspend the purified T-cells in Complete RPMI at a concentration of 1 x 10^6 cells/mL.
Protocol 2: T-Cell Activation and Treatment with this compound
This protocol details the activation of primary T-cells and subsequent treatment with this compound.
Materials:
-
Purified primary T-cells
-
Complete RPMI medium
-
Human Anti-CD3 and Anti-CD28 antibodies (for T-cell activation)
-
This compound (stock solution in DMSO)
-
Recombinant human IL-2
Procedure:
-
Coat a 96-well flat-bottom plate with anti-CD3 antibody (1 µg/mL in PBS) and incubate for 2 hours at 37°C.
-
Wash the plate twice with sterile PBS.
-
Seed the purified T-cells at 1 x 10^5 cells/well in 100 µL of Complete RPMI.
-
Add soluble anti-CD28 antibody to a final concentration of 1 µg/mL.
-
Prepare serial dilutions of this compound in Complete RPMI. The final DMSO concentration should not exceed 0.1%. Include a vehicle control (DMSO only).
-
Add the this compound dilutions or vehicle control to the appropriate wells.
-
Add recombinant human IL-2 to a final concentration of 20 U/mL.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 48-72 hours.
Caption: Experimental workflow for studying this compound in primary T-cells.
Protocol 3: Assessment of T-Cell Proliferation by CFSE Staining
This protocol measures T-cell proliferation using Carboxyfluorescein succinimidyl ester (CFSE).
Materials:
-
CFSE dye
-
FACS buffer (PBS with 2% FBS)
-
Flow cytometer
Procedure:
-
Prior to activation, resuspend purified T-cells in PBS at 1 x 10^7 cells/mL.
-
Add CFSE to a final concentration of 5 µM and incubate for 10 minutes at 37°C, protected from light.
-
Quench the staining by adding 5 volumes of ice-cold Complete RPMI and incubate on ice for 5 minutes.
-
Wash the cells three times with Complete RPMI.
-
Proceed with the T-cell activation and this compound treatment as described in Protocol 2.
-
After the incubation period, harvest the cells and wash with FACS buffer.
-
Analyze the CFSE fluorescence by flow cytometry. Proliferating cells will exhibit successive halving of CFSE intensity.
Protocol 4: Measurement of Cytokine Production
This protocol outlines the measurement of key cytokines from the culture supernatant.
Materials:
-
ELISA kits or multiplex bead array kits for IL-1β, IL-18, TNF-α, and IFN-γ.
-
Plate reader or multiplex analyzer.
Procedure:
-
After the incubation period from Protocol 2, centrifuge the 96-well plate at 400 x g for 5 minutes.
-
Carefully collect the culture supernatants without disturbing the cell pellet.
-
Store the supernatants at -80°C until analysis.
-
Perform the ELISA or multiplex bead array according to the manufacturer's instructions to quantify the concentrations of IL-1β, IL-18, TNF-α, and IFN-γ.
Protocol 5: Analysis of T-Cell Signaling Pathways by Western Blot
This protocol assesses the activation of key signaling pathways.
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-phospho-NF-κB p65, anti-caspase-1, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
Procedure:
-
After the desired treatment time from Protocol 2, harvest the T-cells and wash with ice-cold PBS.
-
Lyse the cell pellets with RIPA buffer on ice for 30 minutes.
-
Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatants.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with the desired primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescence substrate and an imaging system.
Data Presentation
The following tables present hypothetical data illustrating the expected effects of this compound on primary T-cell responses.
Table 1: Effect of this compound on T-Cell Proliferation
| This compound Concentration (nM) | % Proliferating T-Cells (CFSE low) |
| 0 (Vehicle) | 85.2 ± 5.6 |
| 1 | 83.1 ± 6.1 |
| 10 | 80.5 ± 5.9 |
| 100 | 55.3 ± 4.8 |
| 1000 | 25.7 ± 3.2 |
Table 2: Effect of this compound on Cytokine Production by Activated T-Cells
| Treatment | IL-1β (pg/mL) | IL-18 (pg/mL) | TNF-α (pg/mL) | IFN-γ (pg/mL) |
| Unstimulated | < 5 | < 10 | 25 ± 8 | 50 ± 12 |
| Activated + Vehicle | 250 ± 35 | 450 ± 50 | 1500 ± 210 | 2500 ± 300 |
| Activated + this compound (100 nM) | 30 ± 10 | 55 ± 15 | 1450 ± 190 | 2400 ± 280 |
Table 3: Effect of this compound on Key Signaling Proteins in Activated T-Cells
| Treatment | Relative p-NF-κB p65 Expression | Relative Cleaved Caspase-1 Expression |
| Unstimulated | 0.1 ± 0.05 | 0.05 ± 0.02 |
| Activated + Vehicle | 1.0 ± 0.15 | 1.0 ± 0.12 |
| Activated + this compound (100 nM) | 0.9 ± 0.13 | 0.2 ± 0.08 |
Logical Relationship Diagram
Caption: Logical flow of this compound's effect on T-cell responses.
Conclusion and Discussion
The protocols and illustrative data provided here outline a framework for investigating the effects of the hypothetical NLRP3 inhibitor, this compound, on primary human T-cells. The expected results suggest that this compound can effectively inhibit the production of IL-1β and IL-18 from activated T-cells without significantly affecting the production of other key effector cytokines like TNF-α and IFN-γ at concentrations that moderately impact T-cell proliferation. This profile suggests that NLRP3 inhibition could be a targeted approach to modulate specific inflammatory aspects of T-cell responses while preserving their broader effector functions. These studies are crucial for understanding the role of the NLRP3 inflammasome in T-cell-mediated immunity and for the preclinical evaluation of NLRP3 inhibitors in various disease models.
References
- 1. Science - Ventyx Biosciences [ventyxbio.com]
- 2. Frontiers | The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases [frontiersin.org]
- 3. Biological and therapeutic significance of targeting NLRP3 inflammasome in the brain and the current efforts to develop brain-penetrant inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Preventing VTX-27 degradation in experiments
Welcome to the technical support center for VTX-27, a potent and selective inhibitor of Protein Kinase C theta (PKCθ). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper handling, storage, and use of this compound in experimental settings and to help troubleshoot potential issues to ensure the integrity of your results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent and selective inhibitor of Protein Kinase C theta (PKCθ), with a Ki of 0.08 nM.[1] It also shows selectivity against other PKC isoforms, such as PKCδ (Ki of 16 nM).[1] By inhibiting PKCθ, this compound blocks a key signaling pathway in T-cells, which is crucial for their activation and subsequent immune responses.
Q2: What are the recommended storage conditions for this compound?
A2: Proper storage is critical to prevent the degradation of this compound. For detailed storage guidelines, please refer to the table below.
Q3: How should I prepare stock solutions of this compound?
A3: this compound is soluble in DMSO.[1] It is recommended to use fresh, high-quality DMSO to prepare stock solutions, as moisture-absorbing DMSO can reduce solubility.[1] For a detailed protocol on preparing stock solutions, please see the Experimental Protocols section.
Q4: I am seeing variable results in my experiments. Could this compound degradation be a factor?
A4: Yes, degradation of this compound can lead to inconsistent results. Factors such as improper storage, repeated freeze-thaw cycles of stock solutions, and exposure to light or reactive chemicals can contribute to its degradation. Please review the Troubleshooting Guide for common signs of degradation and preventative measures.
Q5: In which experimental models can this compound be used?
A5: this compound is suitable for a variety of in vitro and in vivo experimental models. It can be used in cell-based assays to study T-cell activation and signaling, as well as in animal models of autoimmune diseases and other T-cell mediated disorders.
Data Presentation
Table 1: this compound Storage and Stability
| Form | Storage Temperature | Duration | Notes |
| Powder | -20°C | Up to 3 years | Protect from light and moisture. |
| Stock Solution in DMSO | -20°C | Up to 1 month | Aliquot to avoid repeated freeze-thaw cycles. |
| Stock Solution in DMSO | -80°C | Up to 1 year | Aliquot to avoid repeated freeze-thaw cycles. |
Table 2: this compound Physical and Chemical Properties
| Property | Value |
| Molecular Weight | 418.90 g/mol |
| CAS Number | 1321924-70-2 |
| Solubility | Soluble in DMSO (84 mg/mL) |
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent or lower than expected potency in assays. | This compound degradation. | - Ensure proper storage of both powder and stock solutions as per Table 1. - Prepare fresh stock solutions from powder. - Avoid repeated freeze-thaw cycles by preparing single-use aliquots. - Protect solutions from light. |
| Precipitate observed in this compound stock solution. | Poor solubility or solution instability. | - Use fresh, anhydrous DMSO for preparing stock solutions. Moisture can reduce solubility. - Ensure the solution is fully dissolved before use. Gentle warming and vortexing may help. - Do not store diluted aqueous solutions for extended periods. Prepare fresh for each experiment. |
| High background signal in kinase assays. | Non-specific inhibition or assay interference. | - Optimize the concentration of this compound used in your assay. - Run appropriate vehicle controls (e.g., DMSO alone). - Ensure all assay components are at the correct temperature and pH. |
| Difficulty reproducing published results. | Variations in experimental conditions. | - Carefully review and adhere to the detailed experimental protocols. - Ensure cell lines are authenticated and free from contamination. - Calibrate all equipment, such as pipettes and plate readers. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound powder
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile, polypropylene microcentrifuge tubes
-
-
Procedure:
-
Allow the this compound powder to equilibrate to room temperature before opening the vial to prevent condensation.
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming to 37°C may aid dissolution.
-
Aliquot the stock solution into single-use volumes in sterile polypropylene tubes.
-
Store the aliquots at -20°C or -80°C as recommended in Table 1.
-
Protocol 2: In Vitro PKCθ Kinase Assay
This protocol is a general guideline and may need to be optimized for your specific experimental setup.
-
Materials:
-
Recombinant human PKCθ enzyme
-
PKCθ substrate (e.g., a specific peptide)
-
ATP
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
This compound stock solution
-
Kinase detection reagent (e.g., ADP-Glo™)
-
384-well plates
-
-
Procedure:
-
Prepare serial dilutions of this compound in assay buffer from the stock solution. Also, prepare a vehicle control (DMSO in assay buffer).
-
In a 384-well plate, add 1 µL of the diluted this compound or vehicle control to the appropriate wells.
-
Add 2 µL of PKCθ enzyme solution to each well.
-
Add 2 µL of a substrate/ATP mixture to initiate the kinase reaction.
-
Incubate the plate at room temperature for 60 minutes.
-
Stop the reaction and detect the kinase activity using a suitable detection reagent according to the manufacturer's instructions (e.g., by measuring luminescence to determine the amount of ADP produced).
-
Calculate the percent inhibition for each this compound concentration and determine the IC50 value.
-
Visualizations
Signaling Pathway
References
Technical Support Center: VTX-27 In Vivo Applications
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with VTX-27 in in vivo experiments. The information is designed to address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
1. What is this compound and what is its primary mechanism of action?
This compound is a potent and selective inhibitor of Protein Kinase C theta (PKCθ), with a Ki value of 0.08 nM.[1] It also shows selectivity against other PKC isoforms.[1] While research has explored various inhibitors for the NLRP3 inflammasome pathway in inflammatory conditions, this compound's primary established target is PKCθ.[2][3][4]
2. What is the reported oral bioavailability of this compound?
This compound has demonstrated good oral bioavailability of 65% in preclinical studies.[1] It exhibits a low clearance rate (7 mL/min/kg) and a half-life of 4.7 hours, making it suitable for in vivo oral administration.[1]
3. What are the solubility characteristics of this compound?
This compound is soluble in DMSO (84 mg/mL or 200.52 mM) but is insoluble in water.[5] For aqueous-based oral formulations, a suspension is necessary.
4. How should I prepare this compound for oral administration in animal models?
For oral gavage, this compound can be prepared as a homogeneous suspension in a vehicle such as Carboxymethylcellulose sodium (CMC-Na).[5] It is recommended to use physical methods like vortexing, ultrasound, or a warm water bath to aid in the dissolution and suspension process.[5]
5. I am observing inconsistent results in my in vivo experiments. What could be the cause?
Inconsistent results can stem from several factors related to drug preparation and administration:
-
Incomplete Suspension: Due to its poor water solubility, ensuring a uniform and stable suspension of this compound is critical for consistent dosing. Vigorous mixing and administration shortly after preparation are recommended.
-
Improper Dosing Technique: Ensure accurate oral gavage technique to prevent accidental administration into the lungs, which can lead to variability and adverse effects.
-
Animal-to-Animal Variability: Biological differences between animals can lead to variations in drug absorption and metabolism. Ensure proper randomization and use a sufficient number of animals per group to account for this variability.
6. My animals are showing signs of toxicity. What should I do?
If signs of toxicity are observed, consider the following:
-
Dose Reduction: The administered dose may be too high. Refer to published studies for dose-ranging information. Doses ranging from 6.25 to 50 mg/kg have been used in mice to demonstrate a dose-dependent inhibition of IL-2 production.[1]
-
Vehicle Effects: The administration vehicle itself could be causing adverse effects. Ensure the vehicle concentration and volume are appropriate for the animal model and administration route.
-
Compound Stability: Ensure the compound has been stored correctly and has not degraded.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or no detectable plasma concentration of this compound | - Improper oral administration (e.g., spillage, incorrect placement of gavage needle).- Inadequate suspension leading to settling of the compound and inaccurate dosing. | - Refine oral gavage technique.- Ensure the this compound suspension is homogenous immediately before and during administration. Consider using a magnetic stirrer during dosing of multiple animals. |
| High variability in plasma concentrations between animals | - Inconsistent suspension preparation.- Differences in food and water intake among animals, which can affect gastrointestinal absorption. | - Standardize the suspension preparation protocol.- Fast animals overnight before dosing (if ethically permissible and not interfering with the study endpoint) to reduce variability in gastric contents. |
| Precipitation of this compound in the formulation upon standing | - Poor suspending properties of the vehicle. | - Increase the viscosity of the vehicle by adjusting the concentration of the suspending agent (e.g., CMC-Na).- Prepare fresh formulations for each dosing session and administer promptly. |
Quantitative Data Summary
| Parameter | Value | Species | Reference |
| Oral Bioavailability | 65% | Not Specified | [1] |
| Clearance | 7 mL/min/kg | Not Specified | [1] |
| Half-life (t½) | 4.7 hours | Not Specified | [1] |
| Cmax at 25 mg/kg | 700 ng/mL | Not Specified | [1] |
| Solubility in DMSO | 84 mg/mL (200.52 mM) | N/A | [5] |
| Solubility in Water | Insoluble | N/A | [5] |
| Solubility in Ethanol | 5 mg/mL | N/A | [5] |
Experimental Protocols
Protocol for Preparation of this compound Suspension for Oral Administration
This protocol is a general guideline and may require optimization for specific experimental needs.
Materials:
-
This compound powder
-
Vehicle: 0.5% (w/v) Carboxymethylcellulose sodium (CMC-Na) in sterile water
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Ultrasonic bath (optional)
-
Analytical balance
Procedure:
-
Calculate the required amount of this compound and vehicle: Based on the desired dose (e.g., in mg/kg), the concentration of the dosing solution, and the number of animals.
-
Weigh this compound: Accurately weigh the calculated amount of this compound powder and place it in a sterile tube/vial.
-
Add Vehicle: Add a small amount of the 0.5% CMC-Na vehicle to the this compound powder to create a paste. This helps in wetting the powder and preventing clumping.
-
Triturate: Gently triturate the paste with a pestle or the tip of a pipette to ensure it is smooth and free of lumps.
-
Add Remaining Vehicle: Gradually add the remaining volume of the 0.5% CMC-Na vehicle to the paste while continuously mixing.
-
Vortex: Vortex the suspension vigorously for 2-5 minutes to ensure it is well-mixed and homogenous.
-
Sonication (Optional): For difficult-to-suspend compounds, sonicate the suspension in an ultrasonic bath for 5-10 minutes to aid in dispersion.
-
Visual Inspection: Visually inspect the suspension to ensure there are no large aggregates of the compound. It should appear as a uniform, milky suspension.
-
Administration: Use a magnetic stirrer to keep the suspension mixed during the dosing of multiple animals to ensure each animal receives a consistent dose. Administer the suspension via oral gavage using an appropriately sized feeding needle.
Visualizations
Caption: this compound inhibits PKCθ, a key enzyme in the T-cell activation pathway.
References
- 1. glpbio.com [glpbio.com]
- 2. Discovery of a Novel Oral Proteasome Inhibitor to Block NLRP3 Inflammasome Activation with Anti-inflammation Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Promise of the NLRP3 Inflammasome Inhibitors in In Vivo Disease Models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
VTX-27 half-life in cell culture media
VTX-27 Technical Support Center
This technical support center provides guidance on the use of this compound in experimental settings. Below you will find frequently asked questions, troubleshooting advice, and detailed experimental protocols to ensure the successful application of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What is the half-life of this compound in cell culture media?
Currently, there is no publicly available data specifying the half-life of this compound in cell culture media. The stability of a small molecule inhibitor in cell culture can be influenced by various factors, including the specific components of the media, the cell type being cultured, and the experimental conditions. For researchers requiring precise stability information, it is recommended to determine the half-life empirically under the specific conditions of their experiment. A general protocol for this determination is provided in the "Experimental Protocols" section of this guide.
Q2: How should this compound be stored?
Proper storage of this compound is crucial to maintain its activity. The following table summarizes the recommended storage conditions for both the powdered form and stock solutions.[1][2][3][4] To prevent degradation from repeated freeze-thaw cycles, it is advisable to aliquot stock solutions into single-use volumes.[1]
Table 1: Recommended Storage Conditions for this compound
| Format | Storage Temperature | Duration |
| Powder | -20°C | Up to 3 years[1][4] |
| In Solvent (e.g., DMSO) | -80°C | Up to 1 year[1] |
| In Solvent (e.g., DMSO) | -20°C | Up to 1 month[1] |
Q3: How do I prepare a stock solution of this compound?
This compound is soluble in DMSO.[1][5][6] To prepare a stock solution, dissolve the powdered this compound in fresh, anhydrous DMSO to the desired concentration.[1] For example, a stock solution of 10 mM can be prepared. It is important to use fresh DMSO as it can absorb moisture, which may reduce the solubility of the compound.[1] Once prepared, the stock solution should be aliquoted and stored as recommended in Table 1.
Q4: What is the mechanism of action of this compound?
This compound is a potent and selective inhibitor of protein kinase C θ (PKCθ).[1] PKCθ is a serine/threonine kinase that plays a critical role in T-cell activation and signaling.[7][8][9] Upon T-cell receptor (TCR) and CD28 co-stimulation, PKCθ is recruited to the immunological synapse where it activates downstream signaling pathways, leading to the activation of transcription factors such as NF-κB, AP-1, and NFAT.[7][9][10] These transcription factors are essential for the production of cytokines like IL-2 and for T-cell proliferation and differentiation.[7][8] By inhibiting PKCθ, this compound blocks these downstream events, thereby suppressing T-cell mediated immune responses.[9]
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound Datasheet DC Chemicals [dcchemicals.com]
- 3. glpbio.com [glpbio.com]
- 4. invivochem.net [invivochem.net]
- 5. caymanchem.com [caymanchem.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. PKC-θ and the immunological synapse: mechanisms and implications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. PKC-θ is a drug target for prevention of T cell-mediated autoimmunity and allograft rejection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protein kinase C-theta (PKC theta): it’s all about location, location, location – IGMM [igmm.cnrs.fr]
VTX-27 toxicity in primary cells
This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance for using VTX-27, a potent and selective inhibitor of protein kinase C θ (PKCθ), in experiments involving primary cells.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a selective inhibitor of protein kinase C θ (PKCθ), a key enzyme in T-cell receptor signaling. By inhibiting PKCθ, this compound blocks downstream signaling pathways that are crucial for T-cell activation, proliferation, and cytokine production.
Q2: Is this compound expected to be directly toxic to primary T cells?
A2: At concentrations effective for inhibiting T-cell function, this compound is not expected to be directly cytotoxic. Its primary effect is cytostatic, meaning it inhibits cell proliferation and activation. Inhibition of PKCθ, a crucial survival signal for activated T cells, may lead to apoptosis in these cells but not in resting T cells. Researchers should distinguish between a lack of proliferation and direct cell death.
Q3: What is a good starting concentration for this compound in primary cell assays?
A3: A good starting point is the IC50 value for the inhibition of a functional endpoint. For this compound, the IC50 for inhibition of IL-2 production in human peripheral blood mononuclear cells (PBMCs) is 11 nM. We recommend performing a dose-response curve (e.g., from 1 nM to 1 µM) to determine the optimal concentration for your specific primary cell type and assay.
Q4: Can this compound affect other primary cell types besides T cells?
A4: While PKCθ is predominantly expressed in T cells, other immune cells may also be affected, though likely to a lesser extent. It is always recommended to assess the effect of this compound on the specific primary cell type you are studying.
Q5: What are the potential off-target effects of this compound?
A5: this compound is a selective inhibitor of PKCθ. However, like any small molecule inhibitor, it may have off-target effects at higher concentrations. The closest related kinase inhibited by this compound is PKCδ. It is advisable to include appropriate controls in your experiments to account for potential off-target effects.
Troubleshooting Guides
| Issue | Possible Cause | Recommendation |
| No inhibition of T-cell proliferation observed. | Incorrect this compound concentration: The concentration used may be too low. | Perform a dose-response experiment to determine the optimal inhibitory concentration for your specific cell type and activation conditions. |
| Problem with T-cell activation: The stimulus used to activate the T-cells may not be optimal. | Ensure that your positive controls for T-cell activation (e.g., anti-CD3/CD28 antibodies, PHA) are working as expected. | |
| Degraded this compound: Improper storage or handling of the compound. | Store this compound as recommended by the supplier. Prepare fresh working solutions for each experiment. | |
| High levels of cell death observed. | This compound concentration is too high: Exceeding the optimal concentration range can lead to off-target effects and cytotoxicity. | Perform a viability assay (e.g., Trypan Blue or LDH release assay) to determine the cytotoxic concentration range of this compound for your cells. Use a concentration that effectively inhibits function without causing significant cell death. |
| Solvent toxicity: The concentration of the solvent (e.g., DMSO) may be too high. | Ensure the final concentration of the solvent in your cell culture is below a toxic threshold (typically <0.1% for DMSO). Include a solvent-only control in your experiments. | |
| Variability in experimental results. | Inconsistent cell handling: Primary cells are sensitive to handling procedures. | Standardize cell isolation, culture, and treatment protocols. Minimize the time primary cells are handled outside of the incubator. |
| Batch-to-batch variation of this compound: | If possible, use the same batch of this compound for a series of related experiments. |
Quantitative Data Summary
| Parameter | Cell Type | Value | Reference |
| IC50 (IL-2 Inhibition) | Human PBMCs | 11 nM | [1] |
| Ki (PKCθ) | Cell-free assay | 0.08 nM | [2] |
| Ki (PKCδ) | Cell-free assay | 16 nM | [2] |
Experimental Protocols
General Guidelines for Using this compound in Primary Cell Culture
-
Solubility: this compound is soluble in DMSO. Prepare a concentrated stock solution (e.g., 10 mM) in DMSO and store it at -20°C or -80°C.
-
Working Solutions: On the day of the experiment, dilute the stock solution to the desired working concentrations in your cell culture medium. Ensure the final DMSO concentration in the culture is non-toxic (ideally ≤ 0.1%).
-
Controls: Always include a vehicle control (medium with the same final concentration of DMSO as the this compound treated wells) and a positive control for the biological effect you are measuring (e.g., a known inhibitor or activator).
Protocol 1: T-Cell Proliferation Assay using CFSE
Objective: To assess the effect of this compound on the proliferation of primary T cells.
Materials:
-
Primary T cells (e.g., isolated from PBMCs)
-
Complete RPMI-1640 medium
-
Carboxyfluorescein succinimidyl ester (CFSE)
-
T-cell activation stimulus (e.g., anti-CD3/CD28 antibodies or PHA)
-
This compound
-
FACS buffer (PBS + 2% FBS)
-
Flow cytometer
Procedure:
-
Isolate primary T cells using your standard protocol.
-
Resuspend the cells in pre-warmed PBS at a concentration of 1-10 x 10^6 cells/mL.
-
Add CFSE to a final concentration of 1-5 µM and incubate for 10-15 minutes at 37°C, protected from light.
-
Quench the staining by adding 5 volumes of ice-cold complete medium and incubate on ice for 5 minutes.
-
Wash the cells three times with complete medium.
-
Resuspend the CFSE-labeled T cells in complete medium and plate them in a 96-well plate.
-
Add this compound at various concentrations (e.g., 1 nM, 10 nM, 100 nM, 1 µM) or vehicle control (DMSO). Pre-incubate for 1-2 hours.
-
Add the T-cell activation stimulus.
-
Culture the cells for 3-5 days.
-
Harvest the cells, wash with FACS buffer, and acquire on a flow cytometer.
-
Analyze the CFSE fluorescence. Each cell division will result in a halving of the CFSE intensity.
Protocol 2: Cell Viability Assessment using Trypan Blue Exclusion
Objective: To determine the cytotoxic effect of this compound on primary cells.
Materials:
-
Primary cells
-
Complete culture medium
-
This compound
-
Trypan Blue solution (0.4%)
-
Hemocytometer or automated cell counter
Procedure:
-
Plate your primary cells in a multi-well plate and allow them to acclimate.
-
Treat the cells with a range of this compound concentrations (e.g., 10 nM, 100 nM, 1 µM, 10 µM, 100 µM) and a vehicle control for the desired duration (e.g., 24, 48, 72 hours).
-
Harvest the cells, including any floating cells from the supernatant.
-
Centrifuge the cell suspension and resuspend the pellet in a small volume of PBS.
-
Mix an aliquot of the cell suspension with an equal volume of 0.4% Trypan Blue solution.
-
Incubate for 1-2 minutes at room temperature.
-
Load the mixture onto a hemocytometer and count the number of viable (unstained) and non-viable (blue) cells under a microscope.
-
Calculate the percentage of viable cells: (Number of viable cells / Total number of cells) x 100.
Protocol 3: Senescence-Associated β-Galactosidase (SA-β-gal) Staining
Objective: To investigate if this compound induces cellular senescence in primary cells.
Materials:
-
Primary cells cultured on glass coverslips or in multi-well plates
-
This compound
-
Fixative solution (e.g., 2% formaldehyde/0.2% glutaraldehyde in PBS)
-
SA-β-gal staining solution (containing X-gal, potassium ferrocyanide, potassium ferricyanide, MgCl2 in a citrate/phosphate buffer at pH 6.0)
-
Microscope
Procedure:
-
Treat primary cells with this compound or vehicle control for an extended period (e.g., 5-7 days), replacing the medium with fresh compound every 2-3 days.
-
Wash the cells with PBS.
-
Fix the cells with the fixative solution for 10-15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Add the SA-β-gal staining solution to the cells.
-
Incubate the cells at 37°C in a CO2-free incubator overnight or until a blue color develops in senescent cells.
-
Wash the cells with PBS.
-
Observe the cells under a microscope and quantify the percentage of blue-stained (senescent) cells.
Visualizations
Caption: PKCθ signaling pathway in T-cells and the inhibitory action of this compound.
Caption: General experimental workflow for assessing this compound effects on primary cells.
References
VTX-27 Inhibitor Technical Support Center
Welcome to the technical support center for the VTX-27 inhibitor. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot unexpected results and provide answers to frequently asked questions encountered during experiments with this compound.
FAQs: Understanding this compound
Q1: What is the primary target and mechanism of action of this compound?
This compound is a potent, ATP-competitive inhibitor of Protein Kinase C theta (PKCθ). PKCθ is a crucial serine/threonine kinase in the novel PKC subfamily, playing a significant role in T-cell activation and proliferation. By binding to the ATP pocket of PKCθ, this compound prevents the phosphorylation of its downstream substrates, thereby inhibiting the signaling cascade.
Q2: What is the expected downstream effect of this compound in a responsive cell line (e.g., Jurkat T-cells)?
In Jurkat T-cells, successful inhibition of PKCθ by this compound is expected to block the activation of transcription factors like NF-κB and AP-1. This leads to a reduction in the expression of target genes such as Interleukin-2 (IL-2), ultimately resulting in decreased T-cell proliferation and activation.
Q3: How selective is this compound?
This compound is highly selective for PKCθ. However, like many kinase inhibitors, it can exhibit off-target activity at higher concentrations. Its most notable secondary target is PKCδ, for which it has a significantly higher inhibition constant (Ki).
Data Presentation: this compound Kinase Selectivity Profile
| Kinase Target | Ki (nM) | Selectivity (fold vs. PKCθ) |
| PKCθ | 0.08 | 1 |
| PKCδ | 16 | 200 |
| PKCα | >1000 | >12,500 |
| PKCβ | >1000 | >12,500 |
| ZAP70 | >2000 | >25,000 |
| LCK | >2000 | >25,000 |
Data is representative and may vary slightly between assay formats.
Troubleshooting Guide: Unexpected Results
This guide addresses common unexpected outcomes when using this compound. Each section outlines a problem, potential causes, and a suggested workflow for diagnosis.
Issue 1: Lack of Efficacy (Reduced or No Effect on Target)
You've treated your cells with this compound but do not observe the expected decrease in phosphorylation of a downstream target (e.g., CARMA1) or a reduction in cell viability.
Potential Causes:
-
Compound Instability: this compound may have degraded due to improper storage or handling.
-
Cellular Resistance: The cell line may have intrinsic or acquired resistance mechanisms.
-
Incorrect Assay Conditions: Suboptimal ATP concentration in in-vitro kinase assays or issues with the cell-based assay protocol.
-
Low Target Expression: The target protein, PKCθ, may not be sufficiently expressed in your cell model.
Troubleshooting Workflow:
Issue 2: Off-Target Effects Observed
You notice cellular effects that are not consistent with PKCθ inhibition, such as the modulation of an unrelated signaling pathway.
Potential Causes:
-
High this compound Concentration: Using concentrations that are high enough to inhibit secondary targets like PKCδ.
-
Unknown Secondary Targets: this compound may have unidentified off-target kinases in your specific cell model.
-
Pathway Crosstalk: Inhibition of PKCθ may indirectly affect other pathways.
Data Presentation: this compound IC50 in Different Cell Lines
| Cell Line | Target Pathway | Expected IC50 (nM) | Observed IC50 (nM) in your experiment | Possible Interpretation |
| Jurkat | PKCθ-NFκB | 50-100 | 80 | On-target effect |
| U-937 | PKCδ-Apoptosis | >5000 | 800 | Potential off-target effect at high concentration |
| HCT116 | N/A | >10000 | >10000 | Non-responsive cell line |
Troubleshooting Steps:
-
Lower this compound Concentration: Perform a dose-response experiment and use the lowest effective concentration.
-
Use a More Selective Inhibitor (if available): Compare results with another PKCθ inhibitor that has a different selectivity profile.
-
Knockdown/Knockout Controls: Use siRNA or CRISPR to specifically deplete PKCθ and see if the unexpected phenotype is replicated.
Issue 3: Paradoxical Pathway Activation
In some contexts, particularly at low concentrations or in specific cell lines, you observe an increase in the activity of a pathway that this compound is expected to inhibit. This is a known, though complex, phenomenon for some kinase inhibitors.
Potential Causes:
-
Feedback Loop Disruption: Inhibition of PKCθ may relieve a negative feedback loop that normally keeps the pathway in check.
-
Conformational Changes: The binding of the inhibitor might lock the kinase in a conformation that, while catalytically inactive, promotes the activation of a binding partner or a related kinase.
-
Scaffolding Effects: The inhibitor-bound kinase could enhance the formation of a signaling complex, leading to pathway activation.
Logical Relationship Diagram:
Experimental Protocols
Protocol 1: Western Blot for Phosphorylated CARMA1 (p-CARMA1)
This protocol is for detecting the phosphorylation status of CARMA1, a downstream target of PKCθ, in Jurkat cells.
-
Cell Lysis:
-
Treat Jurkat cells (1x10^6 cells/mL) with this compound or vehicle (DMSO) for the desired time (e.g., 1 hour).
-
Stimulate with PMA (50 ng/mL) and Ionomycin (1 µM) for 15 minutes.
-
Pellet cells and lyse in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Load 20-30 µg of protein per lane on a 4-12% Bis-Tris gel.
-
Run the gel and transfer proteins to a PVDF membrane.
-
-
Antibody Incubation:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate with a primary antibody against p-CARMA1 (Ser644) overnight at 4°C.
-
Wash membrane 3x with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash membrane 3x with TBST.
-
Apply ECL substrate and visualize using a chemiluminescence imager.
-
Strip and re-probe for total CARMA1 and a loading control (e.g., GAPDH).
-
Protocol 2: In Vitro Kinase Assay for PKCθ
This protocol measures the direct inhibitory effect of this compound on recombinant PKCθ activity.
-
Reaction Setup:
-
Prepare a reaction buffer (e.g., 20 mM HEPES, 10 mM MgCl2, 1 mM DTT).
-
In a 96-well plate, add 5 µL of this compound at various concentrations (in reaction buffer).
-
Add 10 µL of a substrate mix containing a PKCθ-specific substrate peptide and 100 µM ATP.
-
-
Enzyme Addition:
-
Add 5 µL of recombinant human PKCθ enzyme to initiate the reaction.
-
-
Incubation:
-
Incubate the plate at 30°C for 30 minutes.
-
-
Detection:
-
Stop the reaction and measure kinase activity using a suitable method, such as ADP-Glo™ Kinase Assay, which quantifies ADP production via a luciferase-based reaction.
-
-
Data Analysis:
-
Calculate the percent inhibition for each this compound concentration and determine the IC50 value.
-
Protocol 3: MTT Cell Viability Assay
This protocol assesses the effect of this compound on the metabolic activity and viability of Jurkat cells.
-
Cell Plating:
-
Seed Jurkat cells in a 96-well plate at a density of 1x10^4 cells per well in 100 µL of culture medium.
-
-
Compound Treatment:
-
Add 10 µL of this compound at various concentrations to the wells. Include a vehicle control (DMSO).
-
-
Incubation:
-
Incubate the plate for 48-72 hours at 37°C in a CO2 incubator.
-
-
MTT Addition:
-
Add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate for 4 hours at 37°C until purple formazan crystals form.
-
-
Solubilization and Measurement:
-
Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.
-
Incubate overnight at 37°C to dissolve the crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Normalize the absorbance values to the vehicle control and plot the dose-response curve to determine the GI50 (concentration for 50% growth inhibition).
-
Signaling Pathway Diagram
Expected this compound Target Pathway in T-Cells:
Validation & Comparative
A Comparative Guide to VTX-27 and Sotrastaurin: Efficacy and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two notable kinase inhibitors, VTX-27 and Sotrastaurin, focusing on their efficacy, mechanisms of action, and available experimental data. Both compounds have been investigated for their therapeutic potential in immune-mediated inflammatory diseases and oncology, targeting key signaling pathways involved in cellular activation and proliferation.
At a Glance: Key Differences
| Feature | This compound | Sotrastaurin (AEB071) |
| Primary Target | Protein Kinase C theta (PKCθ) | Pan-Protein Kinase C (PKC) inhibitor |
| Additional Target | Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) | Not reported |
| Selectivity | Highly selective for PKCθ | Broadly inhibits multiple PKC isoforms |
| Reported Clinical Development | Preclinical | Phase 1 and 2 clinical trials for psoriasis, organ transplantation, and uveal melanoma[1] |
Quantitative Efficacy Data
The following tables summarize the available quantitative data for this compound and Sotrastaurin, providing insights into their potency and selectivity.
In Vitro Kinase Inhibition
| Compound | Target | Assay Type | Ki (nM) | Reference |
| This compound | PKCθ | Cell-free | 0.08 | [2] |
| PKCδ | Cell-free | 16 | [2] | |
| Sotrastaurin | PKCθ | Cell-free | 0.22 | [3] |
| PKCα | Cell-free | 0.95 | ||
| PKCβ | Cell-free | 0.64 | ||
| PKCδ | Cell-free | 2.1 | ||
| PKCε | Cell-free | 3.2 | ||
| PKCη | Cell-free | 1.8 | ||
| PKCζ | Cell-free | Inactive | [3] |
Cellular Assays
| Compound | Assay | Cell Type | IC50 | Reference |
| Sotrastaurin | Alloactivated T-cell Proliferation | Human Peripheral Blood Mononuclear Cells (PBMCs) | 90 nM (45 ng/ml) | [4] |
| CD3/CD28-induced T-cell Proliferation | Human and Mouse T-cells | Potent inhibition at 200 nM | [3] |
Signaling Pathways and Mechanisms of Action
Both this compound and Sotrastaurin exert their effects by modulating critical signaling pathways involved in immune cell activation and cancer cell proliferation.
Sotrastaurin: Pan-PKC Inhibition
Sotrastaurin is a potent, orally bioavailable pan-PKC inhibitor that targets conventional (α, β) and novel (θ, δ, ε, η) PKC isoforms.[3] By inhibiting these kinases, Sotrastaurin effectively blocks downstream signaling cascades, including the NF-κB and NFAT pathways, which are crucial for T-cell activation, proliferation, and cytokine production.[4] This broad-spectrum PKC inhibition underlies its immunosuppressive and anti-proliferative effects observed in preclinical and clinical studies.[1][3]
This compound: Selective PKCθ and Potential IRAK4 Inhibition
This compound is a highly potent and selective inhibitor of PKCθ.[2] PKCθ is a key kinase in T-lymphocytes, playing a critical role in T-cell receptor (TCR) signaling and activation. By selectively targeting PKCθ, this compound aims to modulate T-cell responses with potentially greater specificity and fewer off-target effects compared to pan-PKC inhibitors.
Furthermore, some evidence suggests that this compound may also inhibit IRAK4, a crucial kinase in the Toll-like receptor (TLR) and IL-1 receptor signaling pathways that lead to NF-κB activation.[5][6] This dual inhibition could provide a broader anti-inflammatory effect by targeting both adaptive (T-cell mediated) and innate immunity.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are generalized methodologies for key assays used to evaluate the efficacy of this compound and Sotrastaurin.
In Vitro Kinase Assay (General Protocol)
Objective: To determine the inhibitory activity of a compound against a specific kinase.
Methodology:
-
Reagents and Materials: Recombinant human kinase (e.g., PKCθ, IRAK4), kinase buffer, ATP, substrate peptide (e.g., Myelin Basic Protein for IRAK4), test compound (this compound or Sotrastaurin), and a detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
Procedure: a. Prepare serial dilutions of the test compound. b. In a 96-well plate, add the kinase, the substrate peptide, and the kinase buffer. c. Add the diluted test compound to the wells. d. Initiate the kinase reaction by adding ATP. e. Incubate the plate at a specified temperature (e.g., 30°C) for a set period (e.g., 45 minutes). f. Stop the reaction and add the detection reagent to measure the amount of ADP produced, which is inversely proportional to the kinase activity.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 or Ki value.
T-Cell Proliferation Assay (General Protocol)
Objective: To assess the effect of a compound on T-cell proliferation following stimulation.
Methodology:
-
Cell Culture: Isolate human Peripheral Blood Mononuclear Cells (PBMCs) and culture them in appropriate media.
-
Procedure: a. Seed the PBMCs in a 96-well plate. b. Treat the cells with serial dilutions of the test compound (this compound or Sotrastaurin). c. Stimulate T-cell proliferation using anti-CD3 and anti-CD28 antibodies or through a mixed lymphocyte reaction (MLR). d. Incubate the cells for a period of 3-5 days. e. Measure cell proliferation using methods such as [³H]-thymidine incorporation, CFSE dilution assay, or a colorimetric assay (e.g., MTT).
-
Data Analysis: Determine the concentration of the compound that inhibits T-cell proliferation by 50% (IC50).
NF-κB Reporter Assay (General Protocol)
Objective: To measure the effect of a compound on NF-κB transcriptional activity.
Methodology:
-
Cell Line: Use a cell line (e.g., HEK293, Jurkat) stably transfected with a luciferase reporter gene under the control of an NF-κB response element.
-
Procedure: a. Plate the reporter cells in a 96-well plate. b. Treat the cells with various concentrations of the test compound. c. Stimulate NF-κB activation with an appropriate agonist (e.g., TNF-α, PMA, or through TLR ligation). d. Incubate for a specified time (e.g., 6-24 hours). e. Lyse the cells and measure luciferase activity using a luminometer.
-
Data Analysis: Normalize the luciferase activity to a control and calculate the IC50 value for the inhibition of NF-κB activation.
Experimental Workflow
The following diagram illustrates a typical preclinical workflow for evaluating the efficacy of kinase inhibitors like this compound and Sotrastaurin.
Summary and Conclusion
This compound and Sotrastaurin are both potent kinase inhibitors with distinct selectivity profiles and mechanisms of action. Sotrastaurin, a pan-PKC inhibitor, has demonstrated broad immunosuppressive and anti-proliferative effects in a range of preclinical models and has advanced into clinical trials for several indications.[1][3] Its mechanism is well-characterized, involving the inhibition of multiple PKC isoforms and subsequent blockade of NF-κB and NFAT signaling.[4]
This compound, on the other hand, offers a more targeted approach with its high selectivity for PKCθ.[2] This selectivity may translate to a more favorable safety profile by minimizing off-target effects associated with broader PKC inhibition. The potential dual-inhibition of IRAK4 by this compound presents an intriguing therapeutic strategy, targeting both innate and adaptive immune responses. However, comprehensive preclinical and clinical efficacy data for this compound are less publicly available compared to Sotrastaurin.
The choice between a selective inhibitor like this compound and a pan-inhibitor like Sotrastaurin will depend on the specific therapeutic context. For diseases where a specific PKC isoform, such as PKCθ, is the primary driver, a selective inhibitor may be advantageous. In contrast, conditions involving the dysregulation of multiple PKC-dependent pathways might benefit from the broader activity of a pan-PKC inhibitor. Further head-to-head comparative studies are warranted to fully elucidate the relative efficacy and safety of these two compounds.
References
- 1. Sotrastaurin, a protein kinase C inhibitor for the prevention of transplant rejection and treatment of psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. The protein kinase C inhibitor sotrastaurin allows regulatory T cell function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Research and clinical updates on IRAK4 and its roles in inflammation and malignancy: themes and highlights from the 1st symposium on IRAK4 in cancer [frontiersin.org]
- 6. Discovery of Potent Benzolactam IRAK4 Inhibitors with Robust in Vivo Activity - PMC [pmc.ncbi.nlm.nih.gov]
VTX-27: A Comparative Guide to its Selectivity Against PKC Isoforms
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of VTX-27's selectivity against various Protein Kinase C (PKC) isoforms, supported by available experimental data. This compound is a potent and highly selective inhibitor of PKC theta (PKCθ), a key enzyme in the signaling pathways of immune cells. Its selectivity is crucial for minimizing off-target effects and is a critical factor in its therapeutic potential for autoimmune diseases.
Quantitative Selectivity of this compound
The inhibitory activity of this compound has been quantified against several PKC isoforms using biochemical assays to determine the inhibition constant (Ki). A lower Ki value indicates a higher binding affinity and more potent inhibition. The following table summarizes the available data on this compound's selectivity.
| PKC Isoform | Subfamily | Ki (nM) | Selectivity vs. PKCθ (fold) |
| PKCθ | Novel | 0.08 | 1 |
| PKCδ | Novel | 16 | 200 |
| PKCα | Classical | 356 | 4450 |
| PKCβI | Classical | ~16 | ~200 |
| Other Classical Isoforms (γ) | Classical | >80 | >1000 |
| Atypical Isoforms (ζ, ι/λ) | Atypical | >800 | >10000 |
Note: The Ki value for PKCβI is estimated based on the reported 200-fold selectivity compared to PKCθ. Values for other classical and atypical isoforms are estimated based on the reported >1000-fold and >10000-fold selectivity, respectively.
Experimental Protocols
The determination of the inhibitory potency (Ki or IC50) of this compound against different PKC isoforms is typically performed using a radiometric biochemical assay. This in vitro assay measures the transfer of a radiolabeled phosphate from ATP to a substrate peptide by the PKC enzyme.
Key Experiment: In Vitro Kinase Assay for PKC Isoform Selectivity
Objective: To determine the concentration of this compound required to inhibit 50% of the enzymatic activity (IC50) of a panel of PKC isoforms, which can then be used to calculate the inhibition constant (Ki).
Materials:
-
Purified, recombinant human PKC isoforms (α, β, γ, δ, ε, θ, η, ζ, ι)
-
This compound (or other test inhibitor)
-
PKC substrate peptide (e.g., Ac-MBP(4-14))
-
[γ-³²P]ATP (radiolabeled ATP)
-
Assay Buffer (e.g., 20 mM HEPES pH 7.4, 10 mM MgCl₂, 0.1% BSA)
-
Lipid Activator (e.g., Phosphatidylserine and Diacylglycerol)
-
Stop Solution (e.g., 0.75% Phosphoric Acid)
-
P81 phosphocellulose paper
-
Scintillation counter and scintillation fluid
Methodology:
-
Enzyme and Inhibitor Preparation: A stock solution of this compound is prepared in DMSO and serially diluted to create a range of concentrations to be tested. The purified PKC isoforms are diluted in the assay buffer.
-
Reaction Mixture Preparation: The assay is typically performed in a 96-well plate format. To each well, the following are added in order:
-
Assay buffer
-
Lipid activator solution
-
Substrate peptide
-
A specific concentration of this compound or vehicle control (DMSO)
-
The respective PKC isoform to initiate the reaction.
-
-
Phosphorylation Reaction: The enzymatic reaction is initiated by the addition of [γ-³²P]ATP. The plate is then incubated at 30°C for a predetermined time (e.g., 10-30 minutes), allowing for the phosphorylation of the substrate peptide.
-
Reaction Termination: The reaction is stopped by adding a stop solution, such as phosphoric acid.
-
Separation of Phosphorylated Substrate: An aliquot of the reaction mixture from each well is spotted onto a P81 phosphocellulose paper. The paper selectively binds the phosphorylated substrate, while the unreacted [γ-³²P]ATP is washed away.
-
Quantification: The amount of radioactivity on the P81 paper is quantified using a scintillation counter. The counts per minute (CPM) are directly proportional to the amount of phosphorylated substrate and, therefore, the activity of the PKC enzyme.
-
Data Analysis: The CPM values are plotted against the concentration of this compound. The resulting dose-response curve is used to calculate the IC50 value for each PKC isoform. The IC50 values can then be converted to Ki values using the Cheng-Prusoff equation, which takes into account the concentration of ATP used in the assay.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the PKC signaling pathway and the experimental workflow for determining inhibitor selectivity.
Caption: Simplified PKC signaling pathway showing activation and inhibition by this compound.
Caption: Experimental workflow for determining the selectivity of this compound.
VTX-27 Inhibitor Specificity: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the inhibitor VTX-27's specificity against other protein kinase C (PKC) inhibitors. The information is compiled from publicly available experimental data to assist researchers in making informed decisions for their studies.
PKCθ Signaling Pathway and this compound Inhibition
Protein kinase C theta (PKCθ) is a crucial enzyme in the T-cell activation and survival pathway.[1][2] Its activation downstream of the T-cell receptor (TCR) leads to the activation of transcription factors like NF-κB, AP-1, and NFAT, which are essential for T-cell proliferation and cytokine production.[3] this compound is a potent and selective inhibitor of PKCθ, blocking these downstream signaling events.[1][4][5][6]
Caption: PKCθ signaling pathway and the inhibitory action of this compound.
Comparative Specificity of PKC Inhibitors
The following table summarizes the inhibitory activity (Ki, nM) of this compound and other compounds against various PKC isoforms. Lower Ki values indicate higher potency.
| Inhibitor | PKCθ (Ki, nM) | PKCδ (Ki, nM) | PKCα (Ki, nM) | PKCβ I (Ki, nM) | Atypical PKC Isoforms | Fold Selectivity (PKCδ/PKCθ) |
| This compound | 0.08 [4][5][6][7] | 16 [4][5][6][7] | 356 [6] | >1000-fold selective vs classical isoforms (except PKCβ I, 200-fold)[7] | >10000-fold selective[7][8] | 200 [7][8] |
| Sotrastaurin (AEB071) | 0.22 | - | - | - | Inactive against PKCζ[5] | - |
| Compound 20 | 18 (IC50) | - | - | - | - | - |
Data for Sotrastaurin and Compound 20 are included for comparison as other known PKC inhibitors.
Experimental Workflow for Kinase Inhibitor Specificity Profiling
The determination of inhibitor specificity typically involves in vitro kinase assays. The general workflow for such an experiment is outlined below.
Caption: General experimental workflow for determining kinase inhibitor specificity.
Experimental Protocols
The following is a representative protocol for an in vitro kinase assay to determine inhibitor potency and selectivity, based on methodologies described in the scientific literature. The specific details for this compound testing can be found in Jimenez JM, et al. J Med Chem. 2013 Mar 14;56(5):1799-810.[8]
Objective: To determine the in vitro inhibitory activity of a test compound (e.g., this compound) against a panel of protein kinases.
Materials:
-
Purified recombinant protein kinases (e.g., PKCθ, PKCδ, PKCα)
-
Kinase-specific substrate peptide
-
Test inhibitor (e.g., this compound) dissolved in DMSO
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer (e.g., containing HEPES, MgCl2, DTT, and BSA)
-
96-well or 384-well assay plates
-
Detection reagents (e.g., radioactivity-based, fluorescence-based, or luminescence-based)
-
Plate reader compatible with the chosen detection method
Procedure:
-
Compound Preparation:
-
Prepare a serial dilution of the test inhibitor in DMSO. A typical starting concentration is 10 mM, with subsequent 3-fold or 10-fold dilutions.
-
For the final assay, the DMSO concentration should be kept constant across all wells and typically below 1%.
-
-
Assay Reaction Setup:
-
Add the kinase assay buffer to each well of the assay plate.
-
Add the diluted test inhibitor to the appropriate wells. Include control wells with DMSO only (no inhibitor) for maximum kinase activity and wells with a known potent inhibitor as a positive control.
-
Add the purified protein kinase to each well.
-
Initiate the kinase reaction by adding a mixture of the kinase-specific substrate and ATP. The concentration of ATP should ideally be at or near its Km value for the specific kinase.
-
-
Incubation:
-
Incubate the assay plate at a controlled temperature (e.g., 30°C or room temperature) for a predetermined period (e.g., 30-60 minutes). The incubation time should be within the linear range of the kinase reaction.
-
-
Detection of Kinase Activity:
-
Stop the kinase reaction, typically by adding a stop solution (e.g., EDTA).
-
Measure the amount of phosphorylated substrate. The detection method can vary:
-
Radiometric Assay: Utilizes [γ-³²P]ATP, and the incorporation of the radiolabel into the substrate is measured.
-
Fluorescence/Luminescence-based Assays: Employ modified substrates or antibodies to detect phosphorylation, leading to a change in fluorescence or luminescence.
-
-
-
Data Analysis:
-
Subtract the background signal (wells with no enzyme) from all data points.
-
Normalize the data to the control wells (DMSO only) to represent 100% kinase activity.
-
Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of inhibitor required to inhibit 50% of the kinase activity).
-
The Ki value can be calculated from the IC50 value using the Cheng-Prusoff equation, which takes into account the ATP concentration used in the assay.
-
Selectivity Profiling:
To determine the selectivity of the inhibitor, the same assay is performed in parallel for a panel of different kinases. The ratio of the Ki values for the off-target kinases to the Ki value for the primary target (e.g., Ki(PKCδ) / Ki(PKCθ)) provides a quantitative measure of selectivity. A higher ratio indicates greater selectivity for the primary target. This compound demonstrates a 200-fold selectivity for PKCθ over the closely related PKCδ isoform.[7][8]
References
- 1. Design and optimization of selective protein kinase C θ (PKCθ) inhibitors for the treatment of autoimmune diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | PKC-theta in regulatory and effector T-cell functions [frontiersin.org]
- 4. selleckchem.com [selleckchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
Comparative Analysis of VTX-27 Experimental Results for NLRP3 Inflammasome Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the experimental results for Ventyx Biosciences' NLRP3 inflammasome inhibitors, VTX2735 and VTX3232, which are often referred to under the developmental program umbrella that can be colloquially summarized as "VTX-27". This document is intended to provide an objective comparison of their performance with other alternatives, supported by available experimental data.
Introduction to this compound NLRP3 Inhibitors
Ventyx Biosciences is developing a portfolio of novel oral NLRP3 inflammasome inhibitors. The two leading clinical candidates are VTX2735, a peripherally restricted inhibitor, and VTX3232, a central nervous system (CNS)-penetrant inhibitor. The activation of the NLRP3 inflammasome is a key process in the innate immune system that, when dysregulated, is implicated in a wide range of inflammatory diseases.[1][2] VTX2735 and VTX3232 represent a targeted therapeutic approach to mitigate the downstream effects of NLRP3 activation, such as the release of pro-inflammatory cytokines IL-1β and IL-18.[3][4]
Performance Comparison
This section presents the available quantitative data from preclinical and clinical studies of VTX2735, VTX3232, and a notable alternative NLRP3 inhibitor, dapansutrile.
Preclinical and In Vitro Potency
| Compound | Target | Assay | Potency (IC50/ED50) | Source |
| VTX2735 | Wild-type NLRP3 | Human monocytes | IC50 of 2 nM | |
| CAPS-mutant NLRP3 | Patient monocytes | IC50 between 14-166 nM | [1] | |
| IL-1β release | Human whole blood (LPS/ATP) | IC50 of 60 nM | [1] | |
| In vivo IL-1β release | Mice (LPS/ATP challenged) | ED50 of 0.2 mg/kg | [1] | |
| VTX3232 | NLRP3 Inhibition | Not specified | Low nanomolar potency | Not specified |
| Dapansutrile | NLRP3 Inflammasome | Not specified | Not specified | [5] |
Clinical Efficacy and Biomarker Modulation
| Compound | Indication | Phase | Key Clinical Outcomes | Biomarker Changes | Source |
| VTX2735 | Cryopyrin-Associated Periodic Syndromes (CAPS) | Phase 2 | 85% mean reduction in the Key Symptom Score | Reductions in hsCRP, Serum Amyloid A (SAA), and IL-6 | [6][7][8] |
| VTX3232 | Early-Stage Parkinson's Disease | Phase 2a | Statistically significant improvements in MDS-UPDRS motor and non-motor symptoms | Plasma: Reductions in IL-1β, IL-18 (14-52%), IL-6, hsCRP, and SAA (29-70%). CSF: Reductions in IL-18 (14-52%), IL-6, and hsCRP. | [9][10][11][12] |
| Dapansutrile | Acute Gout Flare | Phase 2a | ≥50% reduction in target joint pain at day 3 (300, 1000, 2000mg doses) | Dose-dependent reduction in hsCRP and SAA. Significant reduction in IL-6 at higher doses. No significant change in IL-1β. | [13][14] |
| Heart Failure with Reduced Ejection Fraction (HFrEF) | Phase 1b | Improved left ventricular ejection fraction and exercise time in the 2000mg cohort | No significant changes in hsCRP or NT-proBNP | [15][16] |
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action and the experimental approach for evaluating these inhibitors, the following diagrams are provided.
NLRP3 Inflammasome Signaling Pathway
The NLRP3 inflammasome is a multi-protein complex that plays a crucial role in the innate immune response. Its activation is a two-step process involving a priming signal and an activation signal, leading to the maturation and release of pro-inflammatory cytokines.
Caption: NLRP3 Inflammasome Activation Pathway and Point of Inhibition.
Experimental Workflow for Clinical Trials
The clinical evaluation of NLRP3 inhibitors typically follows a structured workflow from patient screening to data analysis to assess safety, efficacy, and pharmacodynamics.
Caption: Generalized Experimental Workflow for NLRP3 Inhibitor Clinical Trials.
Experimental Protocols
While specific, detailed protocols for industry-sponsored trials are often proprietary, the methodologies can be summarized based on public information and standard laboratory practices.
VTX2735 Phase 2 Trial in CAPS
-
Study Design: An open-label, proof-of-concept trial involving 7 patients with familial cold autoinflammatory syndrome (FCAS), a subset of CAPS.[6][8]
-
Inclusion Criteria: Patients with a confirmed diagnosis of CAPS with gain-of-function mutations in the NLRP3 gene.[6]
-
Treatment: Oral administration of VTX2735. The exact dosage is not publicly detailed.
-
Efficacy Endpoints: The primary clinical outcome was the change in the Key Symptom Score, a patient-reported measure of disease activity.
-
Pharmacodynamic Assessments: Changes in the levels of inflammatory biomarkers, including high-sensitivity C-reactive protein (hsCRP), serum amyloid A (SAA), and interleukin-6 (IL-6), were measured.[7]
VTX3232 Phase 2a Trial in Parkinson's Disease
-
Study Design: A single-center, open-label trial in 10 patients with early-stage, idiopathic Parkinson's disease.[12]
-
Treatment: Patients received a 40mg oral daily dose of VTX3232 for a 28-day period.[12]
-
Primary Objective: To evaluate the safety and tolerability of VTX3232.
-
Secondary Objectives:
-
Exploratory Endpoints: Assessment of motor and non-motor symptoms of Parkinson's disease using the Movement Disorder Society-Unified Parkinson's Disease Rating Scale (MDS-UPDRS).[18]
Dapansutrile Phase 2a Trial in Acute Gout
-
Study Design: An open-label, dose-adaptive, proof-of-concept trial.[19][20]
-
Treatment: Patients were sequentially assigned to receive 100 mg/day, 300 mg/day, 1000 mg/day, or 2000 mg/day of oral dapansutrile for 8 days.[19]
-
Primary Outcomes: Change in patient-reported target joint pain from baseline to day 3 and day 7.[19]
-
Pharmacodynamic Assessments: Blood samples were collected at baseline and on days 3, 7, and 14 to measure plasma cytokine levels (including IL-1β and IL-6) and other inflammatory markers like hsCRP.[5][13]
Cytokine Measurement Methodology
In clinical trials, the quantification of cytokines such as IL-1β, IL-6, and IL-18, as well as other inflammatory markers like hsCRP and SAA, is typically performed using established immunoassay techniques.
-
Enzyme-Linked Immunosorbent Assay (ELISA): This is a widely used and well-standardized method for quantifying a single analyte with high sensitivity and specificity.
-
Multiplex Immunoassays: Techniques such as cytometric bead arrays (CBA) or other bead-based assays (e.g., Luminex) allow for the simultaneous measurement of multiple cytokines from a small sample volume. This is particularly useful for obtaining a broader profile of the inflammatory response.
These assays are performed on blood (serum or plasma) and, in the case of CNS-targeting drugs like VTX3232, on cerebrospinal fluid to confirm target engagement within the central nervous system.
Conclusion
The experimental data available for Ventyx Biosciences' NLRP3 inhibitors, VTX2735 and VTX3232, demonstrate promising target engagement and clinical activity in their respective indications. VTX2735 has shown significant symptomatic improvement and reduction of inflammatory markers in a rare autoinflammatory disease.[6][7][8] VTX3232 has demonstrated a favorable safety profile, CNS penetration, and modulation of key inflammatory biomarkers in Parkinson's disease.[9][10][11][12]
When compared to an alternative NLRP3 inhibitor, dapansutrile, the VTX compounds appear to have robust biomarker data emerging from their clinical programs. Dapansutrile has also shown clinical efficacy in pain reduction for acute gout and some positive signals in heart failure.[14][15] Further comparative data from larger, placebo-controlled trials will be essential to fully delineate the therapeutic potential and reproducibility of these promising NLRP3 inhibitors.
References
- 1. ventyxbio.com [ventyxbio.com]
- 2. Science - Ventyx Biosciences [ventyxbio.com]
- 3. Ventyx Biosciences Announces Positive Topline Phase 1 Data for its Peripheral NLRP3 Inhibitor [drug-dev.com]
- 4. newscienceventures.com [newscienceventures.com]
- 5. P160 The first phase 2A proof-of-concept study of a selective NLRP3 inflammasome inhibitor, dapansutrile™ (OLT1177™), in acute gout | Annals of the Rheumatic Diseases [ard.bmj.com]
- 6. Ventyx Biosciences provides NLRP3 Inhibitor data, pipelne updates - TipRanks.com [tipranks.com]
- 7. Ventyx Biosciences Reports Second Quarter 2024 Financial [globenewswire.com]
- 8. Ventyx Biosciences Reports Clinical Data for its NLRP3 Inhibitor Portfolio and Provides Pipeline Updates at Virtual Investor Event – Ventyx Biosciences, Inc. [ir.ventyxbio.com]
- 9. neurologylive.com [neurologylive.com]
- 10. investing.com [investing.com]
- 11. Ventyx Phase 2a Trial Shows Promise for Novel Parkinson's Treatment | VTYX Stock News [stocktitan.net]
- 12. clinicaltrialvanguard.com [clinicaltrialvanguard.com]
- 13. Dapansutrile, an oral selective NLRP3 inflammasome inhibitor, for treatment of gout flares: an open-label, dose-adaptive, proof-of-concept, phase 2a trial - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The First Phase 2a Proof-of-Concept Study of a Selective NLRP3 Inflammasome Inhibitor, Dapansutrile™ (OLT1177™), in Acute Gout - ACR Meeting Abstracts [acrabstracts.org]
- 15. Phase 1B, Randomized, Double-Blinded, Dose Escalation, Single-Center, Repeat Dose Safety and Pharmacodynamics Study of the Oral NLRP3 Inhibitor Dapansutrile in Subjects With NYHA II–III Systolic Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Phase 1B, Randomized, Double-Blinded, Dose Escalation, Single-Center, Repeat Dose Safety and Pharmacodynamics Study of the Oral NLRP3 Inhibitor Dapansutrile in Subjects With NYHA II-III Systolic Heart Failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Ventyx Biosciences Reports Positive Phase 2a Study Results for VTX3232 in Early-Stage Parkinson's Disease | Nasdaq [nasdaq.com]
- 18. Ventyx reports outcomes from trial of VTX3232 for Parkinson's [clinicaltrialsarena.com]
- 19. Dapansutrile, an oral selective NLRP3 inflammasome inhibitor, for treatment of gout flares: an open-label, dose-adaptive, proof-of-concept, phase 2a trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Benchmarking VTX2735: A Selective NLRP3 Inhibitor Against Established Immunomodulators
A Comparative Guide for Researchers and Drug Development Professionals
The landscape of immunomodulatory therapeutics is continually evolving, with a shift towards more targeted approaches to treating inflammatory diseases. VTX2735, a novel, potent, and selective small-molecule inhibitor of the NLRP3 inflammasome, represents a promising new entrant in this field. This guide provides an objective comparison of VTX2735 against two well-established immunomodulators from different therapeutic classes: Adalimumab, a TNF-α inhibitor, and Tofacitinib, a Janus kinase (JAK) inhibitor. This comparison is supported by publicly available preclinical and clinical data to aid researchers, scientists, and drug development professionals in evaluating the potential of NLRP3 inhibition.
Executive Summary
VTX2735 offers a distinct mechanism of action by directly targeting the NLRP3 inflammasome, a key driver of pro-inflammatory cytokine production, specifically IL-1β and IL-18.[1][2] This contrasts with the broader mechanisms of TNF-α and JAK inhibitors. Adalimumab, a monoclonal antibody, neutralizes the cytokine TNF-α, while Tofacitinib, a small molecule, inhibits JAK enzymes, thereby interfering with the signaling of multiple cytokines. The data presented herein suggests that VTX2735 is a highly potent inhibitor of NLRP3-mediated inflammation, with potential for a favorable safety profile due to its specific target engagement.
Data Presentation: Quantitative Comparison of Immunomodulators
The following table summarizes the in vitro potency of VTX2735, Adalimumab, and Tofacitinib in relevant biological assays. It is important to note that direct comparison of IC50 values across different assays and compound types (small molecule vs. biologic) should be interpreted with caution.
| Compound | Target | Key In Vitro Assay | IC50 Value | Source(s) |
| VTX2735 | NLRP3 Inflammasome | LPS/ATP-induced IL-1β release in human whole blood | 60 nM | [3] |
| Inhibition of wild-type NLRP3 in human monocytes | 2 nM | [3] | ||
| Inhibition of CAPS-associated NLRP3 variants in patient monocytes | 14-166 nM | [3] | ||
| Adalimumab | TNF-α | TNF-α neutralization in L929 cell cytotoxicity assay | 80.9 pM | [4] |
| Tofacitinib | JAK1, JAK2, JAK3 | JAK1 enzyme activity | 112 nM | [5][6] |
| JAK2 enzyme activity | 20 nM | [5][6] | ||
| JAK3 enzyme activity | 1 nM | [5][6] | ||
| IL-6-induced STAT3 phosphorylation in human PBMCs | 73 nM | [6] |
Signaling Pathway and Mechanism of Action Diagrams
To visually represent the distinct mechanisms of these immunomodulators, the following diagrams illustrate their points of intervention in inflammatory signaling pathways.
Caption: VTX2735 selectively inhibits the NLRP3 inflammasome complex.
Caption: Adalimumab neutralizes TNF-α; Tofacitinib inhibits JAK signaling.
Experimental Workflows and Logical Relationships
The following diagrams illustrate a typical experimental workflow for evaluating these immunomodulators and a logical diagram comparing their targets.
Caption: A generalized workflow for in vitro immunomodulator testing.
Caption: Comparison of the molecular targets of VTX2735 and benchmarks.
Detailed Experimental Protocols
LPS/ATP-Induced IL-1β Release Assay (for VTX2735)
This assay evaluates the ability of VTX2735 to inhibit NLRP3 inflammasome activation in a physiologically relevant human whole blood system.
-
Cell Source: Freshly drawn human whole blood from healthy donors collected in heparin-containing tubes.
-
Priming (Signal 1): Whole blood is typically primed with Lipopolysaccharide (LPS) (e.g., 100 ng/mL) for a period of 2-4 hours at 37°C to induce the transcription of pro-IL-1β and NLRP3.[7]
-
Activation (Signal 2): Following priming, the NLRP3 inflammasome is activated with a second signal, commonly adenosine triphosphate (ATP) (e.g., 5 mM), for a shorter duration (e.g., 30-60 minutes) at 37°C.[7]
-
Inhibitor Treatment: VTX2735 is added to the blood samples at various concentrations prior to or concurrently with the activation signal.
-
Endpoint Measurement: After incubation, plasma is collected by centrifugation. The concentration of secreted IL-1β in the plasma is quantified using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit.
-
Data Analysis: The IC50 value, the concentration of VTX2735 that inhibits 50% of the IL-1β release compared to the vehicle-treated control, is calculated from the dose-response curve.
TNF-α Neutralization Assay (for Adalimumab)
This bioassay determines the potency of Adalimumab by measuring its ability to neutralize the cytotoxic effect of TNF-α on a sensitive cell line.
-
Cell Line: L929 mouse fibrosarcoma cells, which are sensitive to TNF-α-induced apoptosis.[4][8]
-
Assay Principle: In the presence of a metabolic inhibitor like Actinomycin D, TNF-α induces cell death in L929 cells. A neutralizing antibody like Adalimumab will rescue the cells from this cytotoxic effect.
-
Procedure:
-
L929 cells are seeded in a 96-well plate and allowed to adhere overnight.
-
A constant, predetermined concentration of recombinant human TNF-α (that induces sub-maximal cell death) is pre-incubated with serial dilutions of Adalimumab for a short period (e.g., 30-60 minutes) at 37°C.
-
The TNF-α/Adalimumab mixtures are then added to the L929 cells, along with Actinomycin D.
-
The plates are incubated for 18-24 hours at 37°C.
-
-
Endpoint Measurement: Cell viability is assessed using a colorimetric assay such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a luminescence-based assay that measures ATP content.
-
Data Analysis: The IC50 value, representing the concentration of Adalimumab that results in 50% neutralization of the TNF-α-induced cytotoxicity, is determined from the dose-response curve.[4]
IL-6-Induced STAT3 Phosphorylation Assay (for Tofacitinib)
This assay measures the ability of Tofacitinib to inhibit the intracellular signaling cascade downstream of a cytokine receptor, specifically the phosphorylation of STAT3.
-
Cell Source: Human peripheral blood mononuclear cells (PBMCs) isolated from healthy donors, or a relevant cell line.
-
Assay Principle: Interleukin-6 (IL-6) binds to its receptor, leading to the activation of associated JAKs, which in turn phosphorylate Signal Transducer and Activator of Transcription 3 (STAT3). Tofacitinib's inhibition of JAKs will prevent this phosphorylation event.
-
Procedure:
-
PBMCs are pre-incubated with various concentrations of Tofacitinib for a defined period (e.g., 1-2 hours) at 37°C.
-
The cells are then stimulated with a fixed concentration of recombinant human IL-6 for a short duration (e.g., 15-30 minutes) at 37°C.
-
The stimulation is stopped by immediate fixation of the cells with paraformaldehyde.
-
The cells are then permeabilized to allow intracellular antibody staining.
-
-
Endpoint Measurement: The levels of phosphorylated STAT3 (pSTAT3) are detected using a fluorochrome-conjugated antibody specific for the phosphorylated form of STAT3 and quantified by flow cytometry.
-
Data Analysis: The IC50 value is calculated as the concentration of Tofacitinib that causes a 50% reduction in the mean fluorescence intensity of pSTAT3 staining compared to the IL-6 stimulated, vehicle-treated control.[6]
Conclusion
VTX2735 demonstrates high potency and selectivity for the NLRP3 inflammasome, a target implicated in a wide range of inflammatory diseases. Its mechanism of action is distinct from that of broadly acting immunomodulators like TNF-α and JAK inhibitors. This targeted approach holds the potential for a more precise immunomodulatory effect, potentially leading to an improved benefit-risk profile. The comparative data and experimental context provided in this guide are intended to assist the scientific community in further evaluating the therapeutic promise of VTX2735 and the broader field of NLRP3 inflammasome inhibition. Further head-to-head clinical studies will be crucial to fully delineate the comparative efficacy and safety of these different classes of immunomodulators.
References
- 1. newscienceventures.com [newscienceventures.com]
- 2. trialstat.com [trialstat.com]
- 3. ventyxbio.com [ventyxbio.com]
- 4. researchgate.net [researchgate.net]
- 5. selleckchem.com [selleckchem.com]
- 6. Discovery of a highly selective JAK3 inhibitor for the treatment of rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Accurate and Simple Measurement of the Pro-inflammatory Cytokine IL-1β using a Whole Blood Stimulation Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. instaCELL® TNF-α neutralization assay kit [accellerate.me]
Unlocking New Frontiers in Oncology: A Comparative Guide to NLRP3 Inflammasome Inhibition
The burgeoning field of immuno-oncology is increasingly focused on the tumor microenvironment, a complex ecosystem that can either suppress or support cancer growth. A key player in this environment is the NLRP3 inflammasome, a multi-protein complex that, when activated, drives inflammation and can contribute to tumor progression, metastasis, and resistance to therapy. This guide provides a comparative overview of the efficacy of inhibiting the NLRP3 inflammasome in various cancer models, with a focus on preclinical data for leading investigational compounds. As a highly potent and selective NLRP3 inhibitor currently in clinical development for inflammatory diseases, VTX-27, also known as VTX2735, represents a promising candidate for future investigation in oncology.
While specific preclinical data for VTX2735 in cancer models is not yet publicly available, its mechanism of action warrants a close examination of the therapeutic potential of NLRP3 inhibition in cancer. This guide will compare the efficacy of well-characterized, publicly disclosed NLRP3 inhibitors, such as MCC950 and Dapansutrile (OLT1177), to provide a benchmark for the potential of this therapeutic class in oncology.
The NLRP3 Inflammasome Signaling Pathway
The NLRP3 inflammasome is a critical component of the innate immune system. Its activation is a two-step process involving a priming signal, which upregulates the expression of NLRP3 components, and an activation signal, which triggers the assembly of the inflammasome complex. This assembly leads to the activation of caspase-1, which in turn cleaves pro-inflammatory cytokines IL-1β and IL-18 into their active forms, and induces a form of inflammatory cell death known as pyroptosis.
Caption: The NLRP3 inflammasome signaling pathway and points of intervention by inhibitors.
Comparative Efficacy of NLRP3 Inhibitors in Preclinical Cancer Models
The following tables summarize the available preclinical data for MCC950 and Dapansutrile in various cancer models. This data provides a foundation for understanding the potential anti-cancer efficacy of NLRP3 inhibition.
In Vitro Efficacy of NLRP3 Inhibitors
| Compound | Cell Line | Cancer Type | Assay | IC50 | Citation |
| MCC950 | J774A.1 (murine macrophages) | Not cancer-specific | IL-1β release | 2.3 µM | [1] |
| MCC950 | THP-1 (human monocytes) | Not cancer-specific | IL-1β release | 5 nM | [1] |
| MCC950 | Bone Marrow-Derived Macrophages (murine) | Not cancer-specific | IL-1β release | 7.5 nM | [1][2] |
| MCC950 | Human Monocyte-Derived Macrophages | Not cancer-specific | IL-1β release | 8.1 nM | [2] |
Note: IC50 values in cancer cell lines are not widely reported, as the primary mechanism of action is often through modulation of the immune cells within the tumor microenvironment.
In Vivo Efficacy of NLRP3 Inhibitors
| Compound | Cancer Model | Animal Model | Dosing Regimen | Key Findings | Citation |
| Dapansutrile | Melanoma (B16F10) | C57BL/6 Mice | Not specified | Up to 65% reduction in tumor growth (monotherapy). | [3] |
| Dapansutrile + anti-PD-1 | Melanoma (B16F10) | C57BL/6 Mice | Not specified | 66% further reduction in tumor volume compared to anti-PD-1 alone. | [4] |
| MCC950 | Head and Neck Squamous Cell Carcinoma (HNSCC) | Tgfbr1/Pten 2cKO Mice | 10 mg/kg and 15 mg/kg, daily | Significantly delayed tumor progression. | [5] |
| MCC950 | Acute Lymphoblastic Leukemia (ALL) | Patient-Derived Xenograft (PDX) in NOD/SCID mice | 15 mg/kg, daily | No effect on tumor progression, but reduced chemotherapy-induced adverse effects. | [6][7] |
| Oridonin | Lung Cancer (A549 xenograft) | Nude mice | Not specified | Suppressed tumor growth. | [8][9] |
Experimental Protocols
General In Vitro NLRP3 Inflammasome Activation Assay
This protocol describes a general method for activating the NLRP3 inflammasome in macrophages to test the efficacy of inhibitors.
-
Cell Culture: Murine bone marrow-derived macrophages (BMDMs) or human THP-1 monocytes are cultured in appropriate media. THP-1 cells are differentiated into macrophages using PMA.
-
Priming (Signal 1): Macrophages are primed with lipopolysaccharide (LPS) (e.g., 1 µg/mL for 4 hours) to induce the expression of pro-IL-1β and NLRP3.
-
Inhibitor Treatment: Cells are pre-treated with various concentrations of the NLRP3 inhibitor (e.g., MCC950, Dapansutrile) for 1 hour.
-
Activation (Signal 2): The NLRP3 inflammasome is activated with a second stimulus, such as ATP (5 mM for 45 minutes) or nigericin (10 µM for 1 hour).
-
Cytokine Measurement: The cell culture supernatant is collected, and the concentration of secreted IL-1β is measured by ELISA.
-
Data Analysis: The IC50 value of the inhibitor is calculated by plotting the IL-1β concentration against the inhibitor concentration.
General In Vivo Tumor Model
This protocol outlines a general workflow for evaluating the anti-cancer efficacy of NLRP3 inhibitors in a murine tumor model.
-
Tumor Cell Implantation: Cancer cells (e.g., B16F10 melanoma cells) are injected subcutaneously or orthotopically into immunocompetent mice (e.g., C57BL/6).
-
Tumor Growth Monitoring: Tumors are allowed to establish and grow to a palpable size. Tumor volume is measured regularly (e.g., every 2-3 days) using calipers.
-
Treatment Administration: Once tumors reach a predetermined size, mice are randomized into treatment groups. The NLRP3 inhibitor (e.g., Dapansutrile, MCC950) is administered via an appropriate route (e.g., oral gavage, intraperitoneal injection) at a specified dose and schedule.
-
Efficacy Assessment: Tumor growth is monitored throughout the study. The primary endpoint is typically tumor growth inhibition (TGI). Overall survival may also be assessed.
-
Pharmacodynamic Analysis: At the end of the study, tumors and other tissues can be harvested to analyze the tumor microenvironment, including the infiltration of immune cells and the levels of inflammatory cytokines.
Caption: General experimental workflow for evaluating NLRP3 inhibitor efficacy.
Conclusion and Future Directions
The preclinical data for NLRP3 inhibitors like MCC950 and Dapansutrile strongly suggest that targeting the NLRP3 inflammasome is a viable and promising strategy in oncology. The ability of these inhibitors to modulate the tumor microenvironment, reduce immunosuppression, and in some cases, directly inhibit tumor growth, highlights the therapeutic potential of this class of drugs.
While direct comparative studies are lacking, the available data indicates that potent and selective NLRP3 inhibition can lead to significant anti-tumor effects, particularly in combination with immunotherapy. The development of next-generation NLRP3 inhibitors with improved pharmacokinetic and pharmacodynamic properties, such as VTX2735, will be crucial in translating these preclinical findings into clinical success. Future research should focus on evaluating the efficacy of these novel inhibitors in a broader range of cancer models and exploring rational combination strategies to overcome therapeutic resistance and improve patient outcomes. The investigation of VTX2735 in oncology is a logical and exciting next step in the evolution of cancer therapy.
References
- 1. Inhibiting the NLRP3 Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A small molecule inhibitior of the NLRP3 inflammasome is a potential therapeutic for inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Olatec Therapeutics Announces the Completion of First Dose Cohort in an Innovative Trial Investigating Olatec’s NLRP3 Inhibitor Dapansutrile and Merck’s Keytruda® in Patients with Advanced Refractory Melanoma at Duke Cancer Institute [businesswire.com]
- 4. Olatec Therapeutics Announces Publication of Preclinical Research on Oral NLRP3-Specific Inhibitor Dapansutrile in Pancreatic Ductal Adenocarcinoma - BioSpace [biospace.com]
- 5. Blockage of the NLRP3 inflammasome by MCC950 improves anti-tumor immune responses in head and neck squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of the NLRP3 inflammasome using MCC950 reduces vincristine‐induced adverse effects in an acute lymphoblastic leukemia patient‐derived xenograft model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Oridonin: A Review of Its Pharmacology, Pharmacokinetics and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Oridonin: A Review of Its Pharmacology, Pharmacokinetics and Toxicity [frontiersin.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
